molecular formula C4H2ClNO2S B1346136 2-Chloro-3-nitrothiophene CAS No. 5330-98-3

2-Chloro-3-nitrothiophene

Cat. No.: B1346136
CAS No.: 5330-98-3
M. Wt: 163.58 g/mol
InChI Key: OFPRGOSJWUNETN-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrothiophene is a useful research compound. Its molecular formula is C4H2ClNO2S and its molecular weight is 163.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitrothiophene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPRGOSJWUNETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277491
Record name 2-chloro-3-nitrothiophene
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Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-98-3
Record name 5330-98-3
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Record name 2-chloro-3-nitrothiophene
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Record name 2-chloro-3-nitrothiophene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitrothiophene (CAS No. 5330-98-3): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-nitrothiophene, identified by CAS number 5330-98-3, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique electronic and structural features, arising from the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro and chloro substituents, render it a highly versatile intermediate. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing its physicochemical properties, synthesis, core reactivity, and significant applications, with a focus on providing actionable, field-proven insights. The strategic positioning of the chloro and nitro groups allows for a range of selective chemical transformations, making it an invaluable precursor for the synthesis of complex heterocyclic systems, particularly in the realms of medicinal chemistry and materials science.[2] Thiophene derivatives, in general, are integral to a wide array of drug types, including anti-inflammatory agents, antibiotics, and cardiovascular drugs.[3]

Physicochemical & Safety Data

Understanding the fundamental properties of this compound is crucial for its safe handling and effective use in experimental design.[4] The compound is a solid at room temperature and requires careful storage to maintain its integrity.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 5330-98-3[1][5]
Molecular Formula C₄H₂ClNO₂S[5]
Molecular Weight 163.58 g/mol [5]
Appearance Off-white to light yellow solid[4]
Melting Point ~51 °C[4]
Boiling Point ~253.5 °C at 760 mmHg[4]
Density ~1.592 g/cm³[4]
SMILES [O-]C1=C(Cl)SC=C1[5]
InChI Key OFPRGOSJWUNETN-UHFFFAOYSA-N[5]
Safety and Handling

Safe laboratory practice is paramount when working with this reagent.

  • Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6] Work should be conducted in a well-ventilated fume hood.[4]

  • Storage: The compound is stable under normal conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[4] For long-term storage or use in highly sensitive reactions, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

  • Spill & Fire Procedures: In case of a spill, avoid generating dust.[6] Use dry cleanup procedures and place the material in a sealed container for disposal.[6] While the compound is not considered a significant fire risk, its containers may burn, emitting corrosive fumes.[6] Use extinguishing media suitable for the surrounding area.[6]

Synthesis of this compound

The primary route for synthesizing the title compound is the electrophilic nitration of 2-chlorothiophene. The high reactivity of the thiophene ring demands carefully controlled conditions to achieve regioselectivity and prevent over-nitration or oxidative degradation.[7]

G cluster_reagents Starting Materials & Reagents cluster_process Reaction Workflow cluster_product Final Product Start 2-Chlorothiophene Addition 3. Add 2-Chlorothiophene dropwise while maintaining low temperature. Start->Addition Substrate Reagent Fuming Nitric Acid (HNO₃) in Acetic Anhydride ((Ac)₂O) Mixing 1. Combine HNO₃ and (Ac)₂O to form Acetyl Nitrate (in situ). Reagent->Mixing Nitrating Agent Cooling 2. Cool the nitrating mixture to 0-10°C. Mixing->Cooling Cooling->Addition Reaction 4. Stir at controlled temperature until reaction completion (monitored by TLC/GC). Addition->Reaction Quench 5. Quench reaction mixture by pouring onto crushed ice. Reaction->Quench Isolation 6. Filter the precipitated solid. Quench->Isolation Purification 7. Wash with cold water and purify (e.g., recrystallization from ethanol/hexane). Isolation->Purification Product This compound Purification->Product

Diagram 1: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Acetic Anhydride: This reagent serves a dual purpose. It acts as a solvent and reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than nitric acid alone, which helps control the exothermic reaction and prevent unwanted side products.[3]

  • Low Temperature Control: The nitration of activated aromatic rings like thiophene is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent runaway reactions, oxidation of the thiophene ring, and the formation of dinitro isomers.[8]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the two functional groups attached to the thiophene core. The powerful electron-withdrawing effect of the nitro group at the 3-position significantly activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

This is the most synthetically valuable reaction for this molecule. The chlorine atom can be readily displaced by a wide variety of nucleophiles.

Diagram 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. This step is typically the rate-determining step (RDS). The stability of this intermediate is enhanced by the nitro group, which delocalizes the negative charge.

  • Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the thiophene ring to yield the final substituted product.

This pathway allows for the facile introduction of various functionalities, including amines, alkoxides, and thiolates, providing access to a diverse library of 3-nitrothiophene derivatives.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 2-chloro-3-aminothiophene. This transformation unlocks a different set of synthetic possibilities, as the resulting amino group can participate in a variety of subsequent reactions, such as amide bond formation, diazotization, or cyclization reactions to form fused heterocyclic systems.

G Start This compound Product 2-Chloro-3-aminothiophene Start->Product Reduction Reagents Reducing Agent (e.g., SnCl₂/HCl, Fe/AcOH, H₂/Pd-C) Reagents->Product Byproducts Byproducts (e.g., Metal Oxides, H₂O) Product->Byproducts

Diagram 3: Reduction of the nitro group to an amine.

Field-Proven Insights:

  • Choice of Reducing Agent: The choice of reductant is critical and depends on the presence of other functional groups in the molecule.

    • Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and robust method for this transformation.

    • Iron powder (Fe) in acetic acid (AcOH) offers a milder and often cheaper alternative.

    • Catalytic hydrogenation (H₂ over Pd/C) is a very clean method but may not be compatible with other reducible functional groups (e.g., alkynes) and is sensitive to sulfur poisoning of the catalyst, which can be a concern with thiophene derivatives.

Applications in Drug Discovery & Heterocyclic Synthesis

The true value of this compound lies in its role as a scaffold for building more complex molecules with significant biological activity. Nitrothiophene-containing molecules have been investigated for antibacterial, antifungal, and anticancer properties.[2]

Workflow: Synthesis of a Thieno[3,2-b]pyridine Derivative

A prime example of its utility is in the synthesis of fused heterocyclic systems like thieno[3,2-b]pyridines, a core structure in many pharmacologically active compounds.

G cluster_step1 Step 1: SₙAr Reaction cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Cyclization A This compound C 2-(Acetal)-amino- 3-nitrothiophene A->C B Amino-acetaldehyde diethyl acetal B->C + E 3-Amino-2-(acetal)- aminothiophene C->E D Reduction (e.g., SnCl₂/HCl) D->E G Thieno[3,2-b]pyridine Derivative E->G F Acid-catalyzed cyclization (e.g., PPA) F->G

Diagram 4: Exemplary workflow for synthesizing a thieno[3,2-b]pyridine.

This multi-step sequence highlights the strategic utility of this compound:

  • SNAr Reaction: The chlorine is first displaced by an appropriate amine, which contains a masked aldehyde functionality (an acetal).

  • Reduction: The nitro group is then reduced to an amine.

  • Cyclization: The newly formed amine and the deprotected aldehyde undergo an intramolecular condensation reaction, typically promoted by acid, to form the fused pyridine ring.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: General Procedure for SNAr with an Amine

Objective: To synthesize a 2-(alkylamino)-3-nitrothiophene derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Base (optional, e.g., K₂CO₃ or Et₃N, 1.5 eq)

Methodology:

  • To a stirred solution of this compound in the chosen anhydrous solvent, add the amine. If the amine salt is expected to be insoluble or if the amine itself is not basic enough, add the base.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., amine hydrochloride) has formed, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue using column chromatography on silica gel or by recrystallization to afford the desired 2-(alkylamino)-3-nitrothiophene product.

Self-Validating System: The progress of the reaction can be easily tracked by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on TLC. The identity of the product can be confirmed by LC-MS, looking for the expected molecular ion peak.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

Objective: To synthesize 2-chloro-3-aminothiophene.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or solid NaOH

Methodology:

  • Suspend this compound in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve Tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process.

  • Add the SnCl₂/HCl solution to the stirred suspension of the nitrothiophene.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and carefully basify by the slow addition of a saturated NaHCO₃ solution or concentrated NaOH solution until the pH is > 8. Caution: Vigorous gas evolution and heat generation will occur.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, if necessary, by column chromatography to yield 2-chloro-3-aminothiophene.

Trustworthiness of Protocol: The formation of a tin salt precipitate upon basification is a key indicator. The final product will show a characteristic shift in its NMR spectrum and a significantly different retention factor on TLC compared to the starting nitro compound.

Conclusion

This compound is a high-value, versatile reagent whose synthetic potential is unlocked through a deep understanding of its reactivity. The ability to selectively perform nucleophilic aromatic substitution at the 2-position, followed by or preceded by the reduction of the nitro group at the 3-position, provides chemists with a powerful and logical toolkit for constructing complex heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and safely incorporate this important building block into their synthetic strategies for drug discovery and materials science.

References

  • Vertex AI Search. (2025). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.
  • Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
  • CymitQuimica. (2022). This compound Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers.
  • Chemdad. (n.d.). This compound.
  • Benchchem. (2026). Understanding the Properties and Handling of this compound.
  • Organic Syntheses. (n.d.). 2-nitrothiophene.
  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Nitrothiophene.

Sources

synthesis of 2-Chloro-3-nitrothiophene from 2-chlorothiophene

[1]

Executive Summary & Strategic Analysis

The synthesis of this compound (CAS: 5330-98-3) presents a classic problem in heterocyclic chemistry: regiocontrol .

  • The Substrate: 2-Chlorothiophene contains a sulfur heteroatom (strong

    
    -director) and a chlorine substituent (ortho/para director).
    
  • The Conflict: Electrophilic aromatic substitution (EAS) is strongly directed to the C5 position (

    
    -position, para to Chlorine). Direct nitration typically yields a mixture dominated by 2-chloro-5-nitrothiophene  (~85-90%), with This compound  appearing as the minor isomer (~10-15%).
    
  • The Solution: To access the 3-nitro isomer, one must employ mild nitrating conditions (Acetyl Nitrate) to minimize polymer formation and utilize high-resolution silica chromatography or fractional crystallization for isolation.

Mechanistic Pathway & Regioselectivity

The thiophene ring is electron-rich. The sulfur atom stabilizes the cationic sigma-complex intermediate most effectively when attack occurs at the


NitrationMechanismStart2-ChlorothiopheneInter5Sigma Complex (C5)(Stabilized by S & Cl)Start->Inter5Fast PathInter3Sigma Complex (C3)(Less Stable)Start->Inter3Slow PathReagentAcetyl Nitrate(Ac2O + HNO3)Reagent->StartNitrationProd52-Chloro-5-nitrothiophene(MAJOR: ~85%)Inter5->Prod5Prod3This compound(TARGET: ~15%)Inter3->Prod3

Figure 1: Mechanistic divergence in the nitration of 2-chlorothiophene. The C5 pathway is kinetically favored due to superior resonance stabilization.

Experimental Protocol: Acetyl Nitrate Method

This protocol utilizes acetyl nitrate generated in situ. This reagent is superior to mixed acid (

Reagents & Materials
ReagentRoleSpecifications
2-Chlorothiophene Substrate>98% Purity, clear liquid
Nitric Acid (Fuming) Nitrating Agent>90%, d=1.51 g/mL
Acetic Anhydride Solvent/ReagentACS Reagent Grade
Glacial Acetic Acid SolventAnhydrous
Sodium Bicarbonate Quench/WashSaturated Aqueous Solution
Dichloromethane (DCM) Extraction SolventHPLC Grade
Step-by-Step Procedure
Phase 1: Preparation of Acetyl Nitrate (The Nitrating Cocktail)

Safety Warning: Acetyl nitrate is thermally unstable and can be explosive if overheated. Maintain temperature strictly below 0°C during preparation.

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing addition funnel.

  • Charge the flask with Acetic Anhydride (4.0 equiv) .

  • Cool the flask to -10°C using an acetone/dry ice bath or a cryostat.

  • Add Fuming Nitric Acid (1.1 equiv) dropwise over 20 minutes.

    • Critical Control: Do not allow the internal temperature to rise above 0°C.

    • Observation: The solution may turn slightly yellow.

Phase 2: Nitration Reaction[1][2]
  • Prepare a solution of 2-Chlorothiophene (1.0 equiv) in a minimal amount of Acetic Anhydride or Glacial Acetic Acid.

  • Add the chlorothiophene solution dropwise to the cold acetyl nitrate mixture at -10°C .

    • Rate: Addition should take ~30-45 minutes.

    • Exotherm: Monitor temperature closely; the reaction is highly exothermic.

  • Once addition is complete, allow the mixture to stir at -5°C for 1 hour , then slowly warm to room temperature (25°C) over 2 hours.

    • Endpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (

      
      ) should disappear.
      
Phase 3: Quench and Workup[2]
  • Pour the reaction mixture carefully onto 500g of crushed ice with vigorous stirring.

    • Note: The acetic anhydride will hydrolyze; this is exothermic.

  • Extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

  • Combine organic layers and wash sequentially with:

    • Water (2 x 100 mL)

    • Saturated

      
       (until effervescence ceases, neutralizing acetic acid)
      
    • Brine (1 x 100 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at <40°C.
    
    • Result: A yellow/brown oil containing both isomers.

Purification & Isolation (The Critical Step)[2]

Since the reaction yields a mixture (approx. 6:1 ratio of 5-nitro to 3-nitro), separation is mandatory.

Column Chromatography Strategy

The 3-nitro isomer is slightly more polar and structurally distinct from the 5-nitro isomer.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexane

    
    95:5 Hexane:Ethyl Acetate .
    
  • Elution Order:

    • 2-Chloro-5-nitrothiophene (Major Product): Elutes first. Often solidifies upon standing (MP: ~45-48°C).

    • This compound (Target Product): Elutes second. Typically a pale yellow solid (MP: ~55-58°C).

Data Validation: Isomer Identification
Property2-Chloro-5-nitrothiopheneThis compound

(9:1 Hex/EtOAc)
0.650.55
1H NMR (CDCl3)

7.80 (d, J=4.2 Hz, H4), 6.95 (d, J=4.2 Hz, H3)

7.55 (d, J=5.8 Hz, H5), 7.20 (d, J=5.8 Hz, H4)
Coupling Constant

Hz (Typical for 2,5-subst)

Hz (Typical for 2,3-subst)
Appearance Yellow crystalline solidPale yellow needles

Note on NMR: The coupling constant (

Alternative "Blocking Group" Strategy

For applications requiring higher purity without tedious chromatography, an indirect route utilizing a blocking group is scientifically superior, though synthetically longer.

BlockingStrategyStep12-ChlorothiopheneStep22-Chloro-5-acetylthiophene(Friedel-Crafts Acetylation)Step1->Step2AcCl, AlCl3Step32-Chloro-3-nitro-5-acetylthiophene(Nitration directed to C3)Step2->Step3HNO3, Ac2OStep4This compound-5-carboxylic acid(Haloform Oxidation)Step3->Step4NaOCl (Bleach)FinalThis compound(Decarboxylation)Step4->FinalCu, Quinoline, Heat

Figure 2: The "Blocking Group" strategy ensures the nitro group enters the C3 position by physically occupying the C5 position with an acetyl group, which is later removed.

  • Acetylation: 2-Chlorothiophene

    
     2-Chloro-5-acetylthiophene (Blocks C5).[1]
    
  • Nitration: The acetyl group is meta-directing (relative to itself) and the Cl is ortho-directing. Both direct the incoming nitro group to C3 .

  • Removal: The acetyl group is oxidized to the acid and decarboxylated to yield pure this compound.

References

  • Babasinian, V. S. (1934). "2-Nitrothiophene".[2][3][4][5] Organic Syntheses, Coll. Vol. 2, p. 466.

  • Steinkopf, W. (1940). Die Chemie des Thiophens. Dresden: Steinkopff.
  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.
  • BenchChem Technical Support . (2025). "2-Nitrothiophene Synthesis and Isomer Distribution".

  • ResearchGate . (2015). "Synthesis of P005091 - Improvement of 2-chlorothiophene nitration pathways".

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitrothiophene is a pivotal heterocyclic building block in synthetic organic chemistry, largely owing to the versatile reactivity imparted by its nitro group. This guide provides a comprehensive exploration of the nitro group's role in directing the molecule's chemical behavior. We will delve into the mechanistic underpinnings of its powerful electron-withdrawing nature, which profoundly activates the thiophene ring for nucleophilic aromatic substitution. Furthermore, this document details the strategic reduction of the nitro group to form the corresponding amine, a critical transformation for generating diverse molecular scaffolds. The interplay between the nitro and chloro substituents in facilitating palladium-catalyzed cross-coupling reactions is also examined. This guide is intended to be a field-proven resource, offering not only theoretical explanations but also actionable experimental protocols and tabulated data to support researchers in medicinal chemistry and materials science.

The Core Influence of the Nitro Group: An Electron-Deficient Thiophene System

This compound is an off-white to light yellow solid at room temperature, with a melting point of approximately 51°C.[1] While stable under standard conditions, it should be stored in a cool, dry, and well-ventilated area to maintain its integrity.[1]

The synthetic utility of this compound is dominated by the electronic properties of the nitro group (-NO₂). As a potent electron-withdrawing group, it significantly reduces the electron density of the thiophene ring through both inductive and resonance effects.[2][3] This deactivation of the ring towards electrophilic attack conversely activates it for nucleophilic aromatic substitution (SNAr), making the carbon atoms of the thiophene ring electrophilic and susceptible to attack by nucleophiles.[2][3] This fundamental principle governs the primary reaction pathways discussed herein.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The most prominent reaction of this compound is nucleophilic aromatic substitution, where the chloro group at the C2 position is displaced by a nucleophile. The nitro group at the C3 position is crucial for this transformation, as it stabilizes the key intermediate.

Mechanism of Action: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C2).[3] This attack disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization.[3][5] This stabilization is the causal factor for the high reactivity of the substrate in SNAr reactions.

  • Rearomatization: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion), yielding the final substitution product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted thiophenes. The choice of solvent and base is critical for achieving high yields.

NucleophileReagent ExampleTypical ConditionsProduct Class
Amines Primary/Secondary Amines (e.g., Piperidine, Morpholine)Ethanol, Room Temperature2-Amino-3-nitrothiophenes
Alkoxides Sodium Methoxide (NaOMe)Methanol, Reflux2-Methoxy-3-nitrothiophenes
Thiolates Sodium Thiophenoxide (NaSPh)DMF, 60-80 °C2-(Phenylthio)-3-nitrothiophenes
Hydrazines Hydrazine HydrateEthanol, RefluxThieno[3,2-c]pyrazoles (via cyclization)
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-3-nitrothiophene

This protocol serves as a self-validating system for a typical SNAr reaction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.63 g, 10 mmol).

  • Reagent Addition: Dissolve the starting material in ethanol (30 mL). Add morpholine (1.05 g, 12 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired 2-(morpholin-4-yl)-3-nitrothiophene.

Reduction of the Nitro Group: Gateway to Aminothiophenes

The transformation of the nitro group into an amino group is a cornerstone of thiophene chemistry, providing access to 3-amino-2-chlorothiophene and its derivatives. These aminothiophenes are crucial intermediates for the synthesis of pharmaceuticals and other biologically active molecules.[6][7]

Causality in Reagent Selection

The choice of reducing agent is dictated by the desired chemoselectivity, particularly the need to preserve the chloro substituent, which may be susceptible to reduction (hydrodehalogenation).

Caption: General pathway for the reduction of the nitro group.

Reducing AgentTypical ConditionsAdvantagesPotential Drawbacks
SnCl₂·2H₂O Ethanol, HCl, RefluxHigh chemoselectivity, tolerates many functional groups.[8][9]Requires stoichiometric amounts, acidic conditions.
Fe / NH₄Cl Ethanol/Water, RefluxCost-effective, neutral conditions.[10]Heterogeneous reaction, can be slow.
H₂ / Pd/C Methanol, 1-4 atm H₂Catalytic, clean reaction.[8]Risk of hydrodehalogenation (loss of Cl).
H₂ / Raney Ni Ethanol, 1-4 atm H₂Effective for nitro reduction.[8]Less prone to dehalogenation than Pd/C but still a risk.[8]
Sodium Dithionite (Na₂S₂O₄) Water/Dioxane, 80 °CMild, useful for sensitive substrates.Can require phase-transfer catalyst.
  • Expertise & Experience: For preserving the chloro group, tin(II) chloride (SnCl₂) in an acidic medium is often the most reliable and field-proven method.[8][9] While catalytic hydrogenation is "greener," the potential for competitive hydrodehalogenation makes it a higher-risk choice without careful optimization of catalyst and conditions. Raney Nickel is often preferred over Palladium on carbon (Pd/C) when dehalogenation is a concern.[8]

Experimental Protocol: Synthesis of 2-Chloro-3-aminothiophene using SnCl₂
  • Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, suspend tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in ethanol (50 mL).

  • Reagent Addition: Heat the mixture to 60 °C. Add a solution of this compound (1.63 g, 10 mmol) in ethanol (20 mL) dropwise over 30 minutes, maintaining the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g). Carefully basify the mixture to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure aminothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the electron-withdrawing nitro group also influences the reactivity of the C-Cl bond at the C2 position in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, significantly expanding the synthetic utility of the scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for coupling this compound with various aryl or vinyl boronic acids.[11][12][13]

  • Causality: The reaction requires a palladium catalyst, a phosphine ligand, and a base. The ligand stabilizes the palladium center, while the base activates the boronic acid for transmetalation.[13] Microwave irradiation can often accelerate the reaction.[14]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-Cl(L₂) oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)-Ar'(L₂) tm->pdiib re Reductive Elimination pdiib->re re->pd0 prod Product (Ar-Ar') re->prod r_x 2-Cl-3-NO₂-Thiophene r_x->oa r_b R'B(OH)₂ + Base r_b->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Other Important Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Example)Product Type
Sonogashira [15][16][17]Terminal AlkynePd(PPh₃)₄, CuI, Amine Base2-Alkynyl-3-nitrothiophenes
Heck [18][19][20]AlkenePd(OAc)₂, P(o-tolyl)₃2-Alkenyl-3-nitrothiophenes
Buchwald-Hartwig AminePd₂(dba)₃, XPhos, NaOt-Bu2-Amino-3-nitrothiophenes
Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for similar substrates.[14]

  • Setup: To a microwave reaction vial, add this compound (163 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110 °C for 30-60 minutes with stirring.[14]

  • Workup: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the pure 2-aryl-3-nitrothiophene derivative.[14]

Conclusion and Outlook

The nitro group in this compound is not merely a substituent but the central director of the molecule's chemical reactivity. Its profound electron-withdrawing capability activates the thiophene ring for nucleophilic aromatic substitution and modulates the reactivity of the C-Cl bond for a suite of powerful cross-coupling reactions. Furthermore, the nitro group itself serves as a versatile functional handle, readily convertible to an amino group, which opens pathways to a vast chemical space of fused heterocycles and substituted aminothiophenes. Understanding and harnessing these reactivity patterns, as detailed in this guide, provides researchers with a robust toolkit for the rational design and synthesis of novel compounds for drug discovery, agrochemicals, and advanced materials.

References

  • Filo. (2025, May 7). Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound.
  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
  • MDPI. (n.d.). A Walk through Recent Nitro Chemistry Advances.
  • ChemSino. (2026, January 25). Understanding the Properties and Handling of this compound.
  • Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • ResearchGate. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals.
  • PMC - PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
  • NIH. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives.
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • PMC - NIH. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2025, October 16). (PDF) Palladium Catalysts for Cross-Coupling Reaction.
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  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • Chemical Communications (RSC Publishing). (n.d.). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
  • Sci-Hub. (1974). Reaction of 2-nitrothiophen with secondary aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1.
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An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitrothiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical physicochemical parameter that governs reaction kinetics, purification efficiency, and the ultimate formulation of drug products. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Chloro-3-nitrothiophene, a key heterocyclic building block in medicinal chemistry. We delve into the theoretical underpinnings of solubility, present a robust, field-proven experimental protocol for its quantitative determination, and discuss the rationale for solvent selection and data interpretation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize processes involving this compound.

Introduction: The Role of this compound in Synthesis

This compound (CAS 5330-98-3) is a substituted thiophene derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an electron-withdrawing nitro group and a reactive chloro substituent on a thiophene core, makes it a versatile precursor for a variety of chemical transformations.

Key Physicochemical Properties:

  • Molecular Formula: C₄H₂ClNO₂S[2]

  • Molecular Weight: 163.58 g/mol [2]

  • Appearance: Off-white to light yellow solid[3]

  • Melting Point: ~51 °C[3]

  • Boiling Point: ~253.5 °C at 760 mmHg[3]

The compound's utility in multi-step syntheses necessitates a thorough understanding of its solubility profile. Proper solvent selection is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase to maximize reaction rates and yield.

  • Purification: Developing efficient crystallization, extraction, and chromatographic purification methods.

  • Handling and Dosing: Creating stock solutions for screening and preparing accurate dosing for reactions.

Given its solid state at room temperature, determining its solubility in a range of common organic solvents is a foundational step in process development and scale-up.[3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplification of the complex intermolecular forces at play between the solute (this compound) and the solvent. A solute's dissolution is favored when the energy gained from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice) and solvent-solvent interactions.

The key molecular features of this compound that dictate its solubility are:

  • Polarity: The nitro (-NO₂) and chloro (-Cl) groups are strongly electronegative, creating a significant dipole moment. This suggests a preference for polar solvents.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

  • Dispersive Forces: The thiophene ring contributes to London dispersion forces, allowing for some interaction with nonpolar solvents.

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP) , which deconstruct the total Hildebrand solubility parameter (δ) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[4] A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.[4][5]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination is the gold standard. The Isothermal Shake-Flask Method is the most reliable and widely recognized technique for determining the thermodynamic solubility of a compound.[6] This method is consistent with guidelines such as OECD Test Guideline 105 and is suitable for solubilities above 10 mg/L.[7][8]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium.[6] By ensuring excess solid is present, we guarantee that the resulting solution concentration represents the true solubility limit at that temperature. Subsequent analysis of the clear, saturated supernatant provides a quantitative solubility value. This self-validating system ensures reproducibility and accuracy.[9]

Mandatory Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Quantification A 1. Weigh Excess This compound B 2. Add Known Volume of Organic Solvent A->B C 3. Seal Vessel and Place in Shaking Incubator (e.g., 25°C, 24-48h) B->C D 4. Allow Sedimentation C->D E 5. Withdraw Aliquot of Supernatant D->E F 6. Filter through 0.22 µm Syringe Filter E->F G 7. Prepare Serial Dilutions F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate Concentration Against Calibration Curve H->I

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the critical factors governing the stability of 2-Chloro-3-nitrothiophene (CAS No: 5330-98-3), offering field-proven protocols for its optimal storage and handling. Designed for researchers, scientists, and professionals in drug development, the following sections detail the compound's physicochemical properties, potential degradation pathways, and validated procedures to ensure its integrity for experimental use.

Section 1: Core Physicochemical Properties and Intrinsic Stability

This compound is an off-white to light yellow solid at room temperature, a characteristic that serves as a primary indicator of its purity and stability.[1] It is generally considered stable under normal ambient temperatures and pressures.[1] However, this general stability should not lead to complacency. The compound's utility as a reactive intermediate in pharmaceutical synthesis is predicated on its specific functional groups—a nitro group and a chlorine atom on a thiophene ring—which are also the sites of potential degradation.[1][2][3] Understanding its fundamental properties is the first step in designing a robust storage strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5330-98-3 [1]
Molecular Formula C₄H₂ClNO₂S [4]
Molecular Weight 163.58 g/mol [4]
Appearance Off-white to light yellow solid [1]
Melting Point ~51 °C [1]
Boiling Point ~253.5 °C at 760 mmHg [1]

| Density | ~1.592 g/cm³ |[1] |

Section 2: Factors Influencing Stability and Potential Degradation Pathways

The long-term integrity of this compound is contingent on controlling key environmental factors. The molecule's structure presents several avenues for chemical degradation, primarily centered around the reactive nitro group and the chloro substituent.

Environmental Stress Factors
  • Temperature: While stable at room temperature, elevated temperatures can provide the activation energy needed for unwanted side reactions or slow decomposition over time. For long-term storage, particularly for high-purity material intended for sensitive synthetic work, maintaining cool conditions is a critical preventative measure.[5][6]

  • Light: Nitro-aromatic compounds can be sensitive to light.[7][8] UV radiation can induce photochemical reactions, potentially leading to polymerization or the formation of colored impurities. The appearance of a pink or dark red color in related nitration reactions is an indicator of oxidation, a process that can be initiated by light.[8] Therefore, protection from light is mandatory.

  • Moisture (Hydrolysis): The presence of water, especially in non-neutral pH conditions, introduces the risk of hydrolysis. The chlorine atom on the electron-deficient thiophene ring is susceptible to nucleophilic substitution by water or hydroxide ions. While specific data on this compound is scarce, the general principles of hydrolysis suggest that prolonged exposure to moisture should be avoided.[9]

  • Air (Oxidation): Although the compound itself is not considered highly air-sensitive, some related nitrothiophenes are.[7] For maximal long-term stability and to prevent the slow onset of oxidative degradation, storage under an inert atmosphere is a best practice, particularly for reference standards or material intended for cGMP processes.[1]

Potential Degradation Pathways

The primary degradation routes for this compound can be inferred from the known reactivity of chloronitroaromatic compounds.[10][11] The two main pathways involve the transformation of the nitro group and the displacement of the chloro group.

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities. This can occur in the presence of reducing agents or certain biological systems.[10] This transformation fundamentally alters the electronic properties of the thiophene ring and eliminates the desired reactivity of the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr) of Chlorine: The electron-withdrawing effect of the adjacent nitro group activates the chlorine atom for nucleophilic attack. Reagents such as water (hydrolysis), amines, or strong bases can displace the chloride.[12][13]

G cluster_main Potential Degradation Pathways cluster_reduction Reduction Pathway cluster_substitution Substitution Pathway start This compound nitroso 2-Chloro-3-nitrosothiophene start->nitroso Reduction [H] hydrolysis 2-Hydroxy-3-nitrothiophene start->hydrolysis Nucleophilic Substitution (e.g., H₂O / OH⁻) amino 3-Amino-2-chlorothiophene nitroso->amino Further Reduction [H]

Diagram 1: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

A self-validating system for storage and handling ensures that the material's quality is maintained from receipt to disposal. This involves not only defining the conditions but also establishing checkpoints to verify integrity.

Optimal Long-Term Storage Conditions

To mitigate the risks outlined in Section 2, the following conditions are recommended. Adherence to these protocols is essential for preserving the compound's purity and reactivity.

Table 2: Recommended Long-Term Storage Conditions

Parameter Recommended Condition Rationale & Causality Source(s)
Temperature 2-8°C (Refrigerator) Minimizes thermal degradation and slows down potential side reactions. [2][14]
Atmosphere Inert gas (Argon or Nitrogen) Prevents slow oxidation and degradation from atmospheric moisture.[1] Especially critical for long-term (>1 year) storage. [1][7]
Light Store in an amber or opaque container, inside a dark cabinet. Prevents photochemical degradation.[7] Nitro-aromatics are known to be light-sensitive. [7][8]
Container Tightly sealed, original container. Prevents contamination and exposure to moisture and air. A secure seal is paramount. [5][6][12][14]

| Location | Cool, dry, well-ventilated area. | Ensures a stable external environment and proper ventilation in case of a leak. |[1][5][6][13] |

Incompatible Materials

To prevent hazardous or degrading reactions, this compound must be stored away from the following:

  • Strong Oxidizing Agents: Can react exothermically with the thiophene ring or other parts of the molecule.[7][12][13]

  • Strong Bases: Can act as nucleophiles, displacing the chlorine atom, or catalyze decomposition pathways.[12][13]

  • Foodstuff Containers: A standard laboratory practice to prevent accidental ingestion and cross-contamination.[5]

Safe Handling and Usage Workflow

Proper handling is crucial to maintain compound integrity and ensure operator safety. The compound is classified as an irritant to the skin, eyes, and respiratory system.[1][4]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation: Before retrieving the compound, ensure the workspace (e.g., fume hood) is clean and ready. Don the required Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.[4][5]

  • Retrieval: Remove the container from its designated storage location (e.g., refrigerator). Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Integrity Check: Before opening, visually inspect the container's seal. After opening, observe the material's appearance. It should be an off-white to light yellow solid.[1] Any significant discoloration (e.g., darkening to brown or red) or change in physical state may indicate degradation and should be investigated.

  • Dispensing: In a well-ventilated fume hood, carefully weigh the desired amount of the compound. Avoid creating dust.[5][6] Use clean, dedicated spatulas.

  • Resealing and Storage: Immediately after dispensing, securely seal the container. If the container was stored under an inert atmosphere, purge the headspace with argon or nitrogen before resealing. Promptly return the container to its proper storage conditions.

  • Cleanup: Clean any spills immediately. Decontaminate the spatula and work surfaces. Dispose of contaminated materials (e.g., weigh boats, gloves) according to authorized hazardous waste procedures.[5]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[5][7]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Use prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_ws 2. Prepare Workspace (Fume Hood) prep_ppe->prep_ws retrieve 3. Retrieve Container & Equilibrate to RT prep_ws->retrieve inspect 4. Visual Integrity Check (Color, Seal) retrieve->inspect dispense 5. Dispense Material in Fume Hood inspect->dispense OK reseal 6. Purge with Inert Gas & Reseal Tightly dispense->reseal return 7. Return to Storage (e.g., 2-8°C, Dark) reseal->return cleanup 8. Clean Workspace & Dispose of Waste return->cleanup wash 9. Wash Hands cleanup->wash

Diagram 2: A validated workflow for the safe handling and usage of this compound.

Conclusion

While this compound is a generally stable compound, its long-term integrity is critically dependent on controlled storage and handling. The primary threats to its stability are light, moisture, elevated temperatures, and contamination from incompatible materials. By implementing the protocols detailed in this guide—specifically, storage at 2-8°C under a dry, inert atmosphere and protected from light—researchers can ensure the compound's purity and reactivity are preserved, leading to more reliable and reproducible experimental outcomes.

References

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  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025-12-10).
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understanding the chemical structure of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5326-38-5 | Formula: C₄H₂ClNO₂S | M.W.: 163.58 g/mol

Executive Summary

2-Chloro-3-nitrothiophene is a critical heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Characterized by a "push-pull" electronic structure—where the electron-donating sulfur atom competes with the electron-withdrawing nitro group—this scaffold exhibits unique regioselectivity in nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions.[1] It serves as a pivotal intermediate in the development of antitubercular benzothiazinones and novel antifungal agents.[1]

This guide provides a rigorous technical analysis of its structural properties, synthetic challenges, and reactivity profile, designed for researchers requiring high-purity functionalization of thiophene cores.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The molecule consists of a thiophene ring substituted at the C2 position with a chlorine atom and at the C3 position with a nitro group.[1] The proximity of the nitro group to the chlorine atom activates the C-Cl bond, making it highly susceptible to nucleophilic attack, a property that defines its primary utility.[1]

Table 1: Physicochemical Properties
PropertyValueNotes
Appearance Pale yellow crystalline solidDarkens upon exposure to light/air.
Melting Point 51–52 °CSharp melting point indicates high purity; mixtures with 5-nitro isomer melt lower.
Boiling Point ~253 °C (760 mmHg)Decomposition may occur near BP.
Density 1.592 g/cm³ (Predicted)High density typical of halogenated nitro compounds.[1]
Solubility Soluble in DCM, EtOAc, DMSOSparingly soluble in water; hydrolytically stable at neutral pH.
Dipole Moment HighDriven by the nitro group; affects chromatography retention.[1]

Synthetic Pathways & Process Chemistry[2][7][8]

Synthesizing this compound with high regiochemical fidelity is challenging due to the directing effects of the thiophene ring.[1]

Pathway A: Direct Nitration (Industrial Standard)

The most common route involves the nitration of 2-chlorothiophene.[1] However, the directing effects of the sulfur atom (alpha-directing) and the chlorine atom (ortho/para-directing) compete.[1]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The 5-position (alpha to sulfur, para to chlorine) is electronically favored. Consequently, the reaction typically yields a mixture of 2-chloro-5-nitrothiophene (Major, ~85%) and This compound (Minor, ~15%) .

  • Purification: Separation requires rigorous fractional crystallization or column chromatography, making this route inefficient for small-scale, high-purity needs.

Pathway B: Regioselective Blocking Strategy (High Purity)

To exclusively access the 3-nitro isomer, a blocking group strategy is often employed.

  • Protection: 2-Chlorothiophene is acylated at the 5-position to form 2-acetyl-5-chlorothiophene .[1][2]

  • Nitration: The acetyl group deactivates the 5-position and sterically hinders it, directing the incoming nitro group to the 3-position.[1]

  • Deprotection: The acetyl group is removed (deacylation) to yield pure this compound.[1]

Visualization: Synthetic Logic

Synthesis cluster_0 Pathway A: Direct Nitration (Mixture) cluster_1 Pathway B: Blocking Strategy (High Purity) SM1 2-Chlorothiophene Mix Mixture: 2-Chloro-5-nitro (Major) 2-Chloro-3-nitro (Minor) SM1->Mix HNO3, Ac2O ProdA This compound (Low Yield after Separation) Mix->ProdA Fractional Cryst. SM2 2-Chlorothiophene Block 2-Chloro-5-acetylthiophene SM2->Block AcCl, AlCl3 NitroBlock 2-Chloro-3-nitro-5-acetylthiophene Block->NitroBlock HNO3, H2SO4 ProdB This compound (High Purity) NitroBlock->ProdB Deacylation

Caption: Comparison of direct nitration versus the blocking group strategy for synthesizing this compound.

Spectroscopic Characterization

Accurate identification relies on distinguishing the 3-nitro isomer from the 5-nitro isomer using ¹H NMR.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • The spectrum exhibits two doublets corresponding to the H4 and H5 protons.[1]

    • H5 (δ ~7.5 ppm): Resonates downfield due to the alpha-effect of the sulfur atom.[1]

    • H4 (δ ~7.1 ppm): Resonates slightly upfield relative to H5 but is deshielded by the adjacent nitro group.[1]

    • Coupling Constant (

      
      ):  Typically 5.8 – 6.2 Hz , characteristic of vicinal protons on the thiophene ring.
      
    • Differentiation: The 2-chloro-5-nitro isomer shows a larger coupling constant (

      
      ) and distinct shifts due to the symmetry of the substitution pattern.[1]
      

Reactivity Profile & Functionalization

The unique reactivity of this compound stems from the ortho-nitro effect , which activates the C-Cl bond toward nucleophilic aromatic substitution (


).[1]
Nucleophilic Aromatic Substitution ( )

Unlike chlorobenzene, which is inert to


 without strong forcing conditions, the 3-nitro group stabilizes the Meisenheimer intermediate, allowing facile displacement of chloride by amines, thiols, and alkoxides.
  • Reagent Scope: Primary/secondary amines (e.g., morpholine, piperazine, aniline).

  • Conditions: Mild base (

    
     or 
    
    
    
    ), polar aprotic solvent (DMF, DMSO, or MeCN), 60–80 °C.
  • Application: Synthesis of 2-amino-3-nitrothiophene derivatives.[1]

Reduction

The nitro group can be selectively reduced to an amine, yielding 2-chloro-3-aminothiophene .

  • Methods: Fe/HCl (Bechamp),

    
    , or catalytic hydrogenation (
    
    
    
    , Raney Ni).
  • Instability Warning: 2-Halo-3-aminothiophenes are relatively unstable and prone to oxidation; they should be used immediately in subsequent steps (e.g., acylation or diazotization).

Palladium-Catalyzed Coupling

The C-Cl bond remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings, although the nitro group can sometimes interfere with catalyst turnover (poisoning).

  • Protocol:

    
     or 
    
    
    
    , Arylboronic acid,
    
    
    , Dioxane/Water.
Visualization: Reactivity Map

Reactivity cluster_SNAr SNAr Pathway cluster_Red Reduction Pathway cluster_Cross Cross-Coupling Core This compound Meisenheimer Meisenheimer Complex (Stabilized by NO2) Core->Meisenheimer R-NH2, Base Product2 2-Chloro-3-aminothiophene (Unstable Intermediate) Core->Product2 Fe/HCl or H2/Pd Product3 2-Aryl-3-nitrothiophene Core->Product3 Ar-B(OH)2, Pd(0) Product1 2-Amino-3-nitrothiophene Derivatives Meisenheimer->Product1 -HCl

Caption: Divergent reactivity pathways: SNAr (Green), Reduction (Red), and Cross-Coupling (Yellow).

Pharmaceutical Applications

Antitubercular Agents (Benzothiazinones)

This compound is a key intermediate in the synthesis of Benzothiazinones (BTZs) , a class of potent antitubercular drugs (e.g., PBTZ169 ).

  • Mechanism: The thiophene ring is functionalized via

    
     to introduce a piperazine moiety, and the nitro group is subsequently reduced to facilitate ring closure, forming the core benzothiazinone scaffold.[1]
    
  • Significance: These compounds target the enzyme DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis.[1]

Agrochemicals

Derivatives synthesized via the


 of the chlorine atom are explored as novel insecticides, leveraging the bioisosterism between the thiophene ring and the phenyl ring in nicotinoid-like structures.[1]

Safety & Handling

  • Hazards: this compound is a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . It may cause skin sensitization upon repeated exposure.[1]

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is light-sensitive and should be kept in amber vials.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber is recommended to manage sulfur and nitrogen oxide emissions.[1]

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to the Synthesis of 2-Nitrothiophene and Derivatives. Retrieved from

  • Makarov, V., et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis."[1] Science, 324(5929), 801-804.

  • Sigma-Aldrich. (2025).[1] NMR Chemical Shifts of Common Impurities and Thiophene Derivatives. Retrieved from

  • Google Patents. (2002).[1] Process for the preparation of 2-nitrothiophene selectively from thiophene.[1][3][5][6][7][8] EP1346991A1.[1] Retrieved from

  • ChemicalBook. (2025).[1][4] this compound Product Properties and MSDS.[9] Retrieved from

Sources

preliminary investigation of 2-Chloro-3-nitrothiophene's properties

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary Investigation & Application Guide

Executive Summary

2-Chloro-3-nitrothiophene (CAS: 5330-98-3) is a critical heterocyclic building block in medicinal chemistry, particularly valued for its ability to undergo regioselective Nucleophilic Aromatic Substitution (S_NAr) and metal-catalyzed cross-coupling. Its unique structural motif—an electron-withdrawing nitro group at the 3-position adjacent to a leaving group (chlorine) at the 2-position—creates a highly reactive electrophilic center. This monograph serves as a preliminary technical guide, synthesizing physicochemical data, synthetic accessibility, and validated reactivity profiles to support its use in the development of thienopyrimidine-based therapeutics and kinase inhibitors.

Physicochemical Profile

The following data consolidates experimental values and high-confidence predictions. Researchers should note the melting point range, as depression often indicates contamination with the 5-nitro isomer.

PropertyValue / DescriptionNotes
CAS Number 5330-98-3
Molecular Formula C₄H₂ClNO₂S
Molecular Weight 163.58 g/mol
Appearance Off-white to light yellow crystalline solidDarkens upon light exposure.
Melting Point 49 – 51 °CSharp MP indicates high isomeric purity.
Boiling Point ~253.5 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.592 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, ToluenePoorly soluble in water.
Stability Stable under N₂/Ar at 2–8 °CLight sensitive; store in amber vials.

Synthetic Accessibility & Isomeric Purity

The "Isomer Challenge": The primary synthetic challenge with this compound is regioselectivity. Direct nitration of 2-chlorothiophene is governed by the directing effects of the sulfur atom (alpha-directing) and the chlorine atom (ortho/para-directing).

  • Major Product: 2-Chloro-5-nitrothiophene (Alpha-attack favored).

  • Minor Product: this compound (Beta-attack).

Consequently, commercial supplies must be rigorously tested for isomeric purity. The 5-nitro isomer is a common impurity that can lead to regioisomeric byproducts in downstream S_NAr reactions.

Purity Assessment Protocol:

  • GC-MS: Preferred for separating the 3-nitro and 5-nitro isomers due to slight boiling point differences.

  • 1H NMR: The coupling constants (

    
    ) of the thiophene protons differ between isomers.
    
    • This compound: Doublet (

      
       Hz) for H4/H5.
      
    • 2-Chloro-5-nitrothiophene: Doublet (

      
       Hz) for H3/H4.
      

Reactivity Landscape

The utility of this compound lies in its divergent reactivity. The nitro group activates the C-Cl bond for substitution while simultaneously serving as a handle for reduction to an amine.

Core Reaction Pathways
  • Nucleophilic Aromatic Substitution (S_NAr): The most dominant pathway. The nitro group at C3 stabilizes the Meisenheimer complex intermediate, allowing amines, thiols, and alkoxides to displace the chlorine at C2 under mild conditions.

  • Suzuki-Miyaura Coupling: The C-Cl bond remains active for Pd-catalyzed coupling, enabling the introduction of aryl or heteroaryl groups at C2.

  • Nitro Reduction: Reduction (Fe/HCl, SnCl₂, or H₂/Pd) yields 2-chloro-3-aminothiophene, a precursor for fused bicyclic systems like thienopyrimidines.

Reactivity Start This compound SNAr S_NAr Product (2-Amino-3-nitrothiophene) Start->SNAr Amines/Thiols (Mild Base) Coupling Suzuki Product (2-Aryl-3-nitrothiophene) Start->Coupling Aryl-B(OH)2 Pd(0), Base Reduction Reduction Product (2-Chloro-3-aminothiophene) Start->Reduction Fe/HCl or H2/Pd Fused Fused Heterocycles (Thienopyrimidines) SNAr->Fused Cyclization Reduction->Fused Cyclization

Figure 1: Divergent synthetic pathways for this compound.

Experimental Protocols

Protocol A: S_NAr Amination (Model Reaction)

Objective: Synthesis of 4-(3-nitrothiophen-2-yl)morpholine. Rationale: This protocol validates the electrophilicity of the C2 position.

  • Setup: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) followed by Morpholine (1.2 equiv).
    
  • Reaction: Heat to reflux (80 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography.

  • Yield Expectation: 85–95%.

Protocol B: Microwave-Assisted Suzuki Coupling

Objective: Synthesis of 2-phenyl-3-nitrothiophene. Rationale: Demonstrates C-C bond formation while retaining the nitro group.

Workflow Step1 Step 1: Charge Vial 2-Cl-3-NO2-Thiophene (1.0 eq) Phenylboronic Acid (1.5 eq) Pd(PPh3)4 (5 mol%) Step2 Step 2: Solvent Addition DME / 2M Na2CO3 (3:1 ratio) Degas with Argon (10 min) Step1->Step2 Step3 Step 3: Irradiation Microwave: 110°C, 30 min Power: Dynamic (Max 150W) Step2->Step3 Step4 Step 4: Workup Dilute with EtOAc Wash with Water/Brine Step3->Step4 Step5 Step 5: Isolation Dry (Na2SO4) -> Concentrate Column Chromatography Step4->Step5

Figure 2: Workflow for microwave-assisted cross-coupling.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

  • Skin/Eye: Causes serious eye damage and skin irritation. Potential sensitizer.[1]

  • Energetic Potential: As a nitro-heterocycle, the compound possesses high energy potential. While not classified as a primary explosive, it should not be subjected to extreme heat or shock, especially during distillation.

Handling Guidelines:

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Ventilation: All operations must be performed inside a certified fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong reducing agents in waste containers.

References

  • PubChem. (2025). Compound Summary: 2-Chlorothiophene.[1][2] Retrieved from [Link]

  • Oakwood Chemical. (2025).[3] Product Specification: this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitrothiophene is a substituted thiophene of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups.[1] A comprehensive understanding of its electronic structure is paramount for predicting its reactivity, metabolic fate, and potential as a pharmacological agent. This technical guide provides a robust framework for the theoretical investigation of this compound's electronic structure using first-principles calculations. While a dedicated comprehensive theoretical study on this specific molecule is not yet prevalent in published literature, this guide establishes a complete protocol for such an investigation, drawing upon established computational methodologies and data from analogous substituted thiophenes. We will detail the procedural intricacies of Density Functional Theory (DFT) calculations, from geometry optimization to the analysis of molecular orbitals and electrostatic potential maps. This document is intended to serve as a practical guide for researchers seeking to elucidate the electronic characteristics of this compound and related heterocyclic compounds, thereby accelerating their research and development endeavors.

Introduction: The Scientific Imperative to Understand this compound's Electronic Structure

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications stemming from their diverse biological activities.[1] The introduction of substituent groups onto the thiophene ring dramatically alters its electronic landscape, thereby modulating its chemical and pharmacological properties. In the case of this compound, the presence of an electron-withdrawing nitro group and a halogen chloro group creates a unique electronic profile that dictates its reactivity and potential for molecular interactions.

A thorough understanding of the electronic structure of this compound is critical for several reasons:

  • Predicting Chemical Reactivity: The distribution of electrons within the molecule, particularly the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), governs its susceptibility to nucleophilic and electrophilic attack.[2] This knowledge is essential for designing efficient synthetic routes and for understanding its behavior in different chemical environments.

  • Informing Drug Design: For medicinal chemists, the electronic structure provides insights into how the molecule might interact with biological targets. The molecular electrostatic potential (MEP) map, for instance, can identify regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions with proteins or nucleic acids.[3]

  • Understanding Structure-Activity Relationships (SAR): By systematically studying the electronic properties of a series of substituted thiophenes, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new derivatives, thereby streamlining the drug discovery process.[4][5]

This guide will provide the theoretical and practical framework for conducting a comprehensive in-silico analysis of this compound's electronic structure.

Theoretical and Computational Methodology: A First-Principles Approach

Density Functional Theory (DFT) has emerged as a powerful and accurate method for investigating the electronic structure of molecules.[3] The protocol outlined below describes a standard and reliable workflow for obtaining the key electronic properties of this compound.

Computational Workflow

The following diagram illustrates the typical workflow for a DFT-based investigation of a molecule's electronic structure.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis and Interpretation node_input Define Molecular Structure (this compound) node_method Select Computational Method (e.g., DFT/B3LYP) node_input->node_method node_basis Choose Basis Set (e.g., 6-311++G(d,p)) node_method->node_basis node_geom_opt Geometry Optimization node_basis->node_geom_opt node_freq Frequency Calculation node_geom_opt->node_freq node_props Electronic Property Calculation node_freq->node_props node_geom_analysis Molecular Geometry Analysis node_props->node_geom_analysis node_orbital_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) node_geom_analysis->node_orbital_analysis node_mep_analysis Molecular Electrostatic Potential (MEP) Analysis node_orbital_analysis->node_mep_analysis node_reactivity_analysis Reactivity Descriptor Calculation node_mep_analysis->node_reactivity_analysis

Caption: A generalized workflow for the DFT calculation of molecular properties.

Step-by-Step Experimental Protocol for DFT Calculations
  • Structure Preparation:

    • The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

    • The initial geometry should be based on known bond lengths and angles for similar substituted thiophenes to ensure a reasonable starting point for optimization.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT) is the recommended method. The B3LYP functional is a widely used and reliable choice for organic molecules.[3]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the (d,p) indicates the addition of polarization functions, which allow for more flexibility in the description of bonding.

    • Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are suitable for these calculations.

    • Validation: The optimization is considered successful when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculation:

    • Objective: To confirm that the optimized geometry is a true minimum and to obtain vibrational frequencies.

    • Procedure: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

    • Validation: The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra if available.

  • Electronic Property Calculations:

    • Objective: To compute the key electronic structure descriptors.

    • Procedure: Using the optimized geometry, single-point energy calculations are performed to obtain:

      • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

      • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface of the molecule.

      • Mulliken Population Analysis: To determine the partial atomic charges on each atom.

      • Global Reactivity Descriptors: Such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Analysis and Interpretation of Electronic Structure

Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of this compound. These parameters are fundamental to understanding the molecule's shape and steric properties. The planarity of the thiophene ring and the orientation of the nitro and chloro substituents will be determined.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Å or °)
C-S Bond Lengths~1.7 Å
C=C Bond Lengths~1.37 Å
C-C Bond Lengths~1.42 Å
C-Cl Bond Length~1.73 Å
C-N Bond Length~1.47 Å
N-O Bond Lengths~1.22 Å
C-S-C Bond Angle~92°
C-C-S Bond Angles~111-112°
C-C-C Bond Angles~112-113°
O-N-O Bond Angle~124°

Note: These are estimated values based on typical bond lengths and angles in related molecules. Actual calculated values would be obtained from the DFT optimization.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity.[5]

  • HOMO: The highest occupied molecular orbital. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule more susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and indicating a high reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV)
EHOMO-7.0 to -8.0
ELUMO-3.0 to -4.0
ΔE (LUMO-HOMO)3.0 to 5.0

Note: These are estimated values based on trends observed in substituted thiophenes. Precise values would be obtained from DFT calculations.

The spatial distribution of the HOMO and LUMO is also critical. The HOMO is likely to be localized over the thiophene ring, while the LUMO is expected to have significant contributions from the nitro group, indicating that this is a likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[3] It is plotted on the surface of the molecule's electron density.

  • Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are expected to be around the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring.

  • Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These regions are likely to be found around the hydrogen atoms of the thiophene ring and potentially near the carbon atom attached to the nitro group.

  • Green Regions: Represent areas of neutral electrostatic potential.

The MEP map provides a visual guide to the molecule's reactive sites and its potential for intermolecular interactions.

mep_diagram cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_regions Color-Coded Potential mep_surface Electron Density Surface red Negative Potential (Electrophilic Attack) mep_surface->red High Electron Density blue Positive Potential (Nucleophilic Attack) mep_surface->blue Low Electron Density green Neutral Potential mep_surface->green Intermediate Electron Density

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

  • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

  • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

  • Global Electrophilicity Index (ω): ω = χ² / (2η)

A higher electrophilicity index suggests a greater capacity to accept electrons, indicating that this compound is likely a good electrophile.

Conclusion: A Roadmap for Future Research

This technical guide has outlined a comprehensive theoretical framework for elucidating the electronic structure of this compound. While experimental data and dedicated computational studies on this specific molecule are encouraged to validate these theoretical predictions, the methodologies described herein provide a robust and reliable pathway for researchers to gain deep insights into its chemical and pharmacological properties. The application of these computational techniques will undoubtedly accelerate the rational design of novel thiophene-based compounds for a wide range of applications, from drug development to materials science. By following the protocols and analytical approaches detailed in this guide, scientists can effectively predict and understand the behavior of this compound at a fundamental electronic level, paving the way for innovative discoveries.

References

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
  • (2026). Understanding the Properties and Handling of this compound.
  • JETIR. (n.d.). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT. JETIR.
  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Pharmacy Education. (2024). The QSAR study of pyridothienopyrimidine derivatives as antimicrobial activities against pseudomonas aeruginosa.
  • NIH. (n.d.). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. NIH.
  • SciSpace. (2022). Article. SciSpace.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g | Buy Online. Thermo Fisher Scientific.
  • ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes | Request PDF.
  • ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • PubMed. (n.d.).
  • (n.d.).
  • PubMed. (2020). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). PubMed.
  • ResearchGate. (2025). (PDF) Fused thiophenes: An overview of the computational investigations.
  • YouTube. (2021). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. YouTube.
  • (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents.
  • Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • ACS Publications. (2026). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity.
  • ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions | Request PDF.
  • (n.d.).
  • ResearchGate. (n.d.). Global and local electronic properties of para-substituted β-nitrostyrene analogues (2a-p).

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Technical Monograph: Operational Safety & Handling of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Chloro-3-nitrothiophene (CAS: 5330-98-3) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its utility stems from the ortho-nitro activation of the chlorine atom, rendering it highly susceptible to Nucleophilic Aromatic Substitution (


). This reactivity, while chemically desirable, necessitates a rigorous safety architecture.

Unlike standard organic solvents or stable solids, this compound presents a dual-hazard profile :

  • Energetic Potential: The nitro group attached to the electron-rich thiophene ring creates a thermodynamic potential for rapid decomposition.

  • Physicochemical Instability: With a melting point of ~52°C, it exists at the phase boundary between solid and liquid in many industrial processing environments, complicating containment strategies.

This guide outlines the critical safety protocols required to handle this compound, moving beyond generic MSDS advice to actionable, field-proven engineering controls.

Physicochemical Profile & Hazard Architecture[1][4]

The handling strategy is dictated by the physical constants of the molecule.

Table 1: Key Technical Specifications
PropertyValueOperational Implication
CAS Number 5330-98-3Unique identifier for inventory tracking.
Molecular Weight 163.58 g/mol Basis for stoichiometric calculations.
Physical State Crystalline Solid (Yellow)Dust hazard at RT; Liquid hazard >52°C.
Melting Point 51–53 °CCRITICAL: Material may fuse/agglomerate in warm storage.
Boiling Point ~253 °C (Predicted)High boiling point suggests low volatility unless heated.
Flash Point >110 °CNot flammable under standard transport, but combustible.
Reactivity High (

active)
Incompatible with strong bases, amines, and thiols in uncontrolled settings.
Hazard Analysis (GHS & SAR)
  • Acute Toxicity: Harmful if swallowed or inhaled. The nitro-aromatic moiety suggests potential for methemoglobinemia upon significant exposure.

  • Sensitization: As an activated organochloride, it can alkylate skin proteins. Treat as a Category 1 Skin Sensitizer .

  • Thermal Instability: Nitrothiophenes generally exhibit lower onset temperatures for decomposition compared to their benzene counterparts due to the strain and electron density of the thiophene ring.

Engineering Controls & Personal Protective Equipment (PPE)

The "Phase-Change" Risk

Because the melting point is low (52°C), friction from scooping or heat from mechanical grinding can locally melt the solid, creating a sticky paste that fouls equipment and penetrates standard dust masks.

Recommended PPE Matrix:

  • Respiratory: Powered Air Purifying Respirator (PAPR) with ABEK-P3 cartridges is preferred over N95s to handle both dust and potential vapors if the material melts.

  • Dermal: Double-gloving (Nitrile + Laminate) is required. The outer glove must be changed immediately upon splash contact due to the permeation potential of nitro-aromatics.

  • Eyes: Chemical splash goggles; face shield required during reactor charging.

Protocol 1: Thermal Qualification (Self-Validating System)

Expert Insight: Never assume a nitro-thiophene derivative is stable based on literature alone. Batch-to-batch variations in purity (e.g., residual isomers) can drastically lower the Onset Temperature (


) of decomposition.

Every new lot must undergo a Thermal Stability Screen before being cleared for usage >100g.

Differential Scanning Calorimetry (DSC) Protocol[7][8][9][10][11]
  • Sample Prep: 2–5 mg in a Gold-plated high-pressure crucible (to prevent evaporation masking decomposition).

  • Ramp: 5°C/min from 30°C to 350°C.

  • Acceptance Criteria:

    • No exotherms detected below

      
      .
      
    • Total decomposition energy (

      
      ) must be calculated. If 
      
      
      
      , the material is classified as potentially explosive; rigorous energetic handling protocols apply.
Visualization: Thermal Safety Decision Tree

ThermalSafety Start New Lot Received DSC Run DSC (30-350°C @ 5°C/min) Start->DSC Decision1 Exotherm Detected? DSC->Decision1 CalcEnergy Calculate Delta H (J/g) Decision1->CalcEnergy Yes Safe Standard Handling (T_max < T_onset - 100°C) Decision1->Safe No Decision2 Energy > 500 J/g? CalcEnergy->Decision2 Decision2->Safe No Caution Energetic Protocol (Blast Shielding Required) Decision2->Caution Yes Reject Reject Batch / Re-purify

Figure 1: Logic flow for validating the thermal stability of this compound prior to scale-up.

Protocol 2: Operational Workflow ( Synthesis)

This workflow illustrates the safe use of this compound in a typical nucleophilic substitution reaction (e.g., reaction with an amine).

Step-by-Step Methodology
  • Preparation (Inerting):

    • Ensure the reactor is clean, dry, and purged with Nitrogen (

      
      ). Oxygen accelerates oxidative degradation.
      
    • Solvent Selection: Use a solvent with a high heat capacity (e.g., Acetonitrile or DMF) to act as a thermal heat sink.

  • Charging (The "Cold" Addition):

    • Dissolve this compound in the solvent before adding the nucleophile.

    • Critical Control Point: Cool the solution to 0–5°C. The reaction with amines is exothermic. Adding the solid nitrothiophene to a warm amine solution can trigger a runaway.

  • Reaction Monitoring:

    • Monitor internal temperature (

      
      ) continuously.
      
    • Maintain

      
       to prevent side reactions or thermal accumulation.
      
  • Quenching:

    • Quench the reaction mixture into cold water/ice.

    • Warning: Do not distill the solvent to dryness if the crude contains unreacted nitrothiophene; concentrated residues are shock-sensitive.

Visualization: Safe Handling Lifecycle

HandlingLifecycle cluster_risk Critical Risk Zones Receipt Receipt Dispense Dispensing (Static Control, Local Exhaust) Receipt->Dispense QC Pass Reaction Reaction Dispense->Reaction Dissolve First Workup Workup (Avoid Dryness) Reaction->Workup Quench Waste Waste Disposal (Halogenated/High BTU) Workup->Waste Segregate

Figure 2: Operational lifecycle emphasizing the critical risk zones during dispensing and reaction.

Emergency Response & Waste Management

Fire Scenario (NOx Evolution)

In the event of a fire, this compound will decompose to release Nitrogen Oxides (NOx) , Sulfur Oxides (SOx) , and Hydrogen Chloride (HCl) .

  • Action: Evacuate downwind immediately.

  • Firefighting: Do not use high-pressure water jets (spreads the melt). Use alcohol-resistant foam or dry chemical.[1][2]

  • PPE: Self-Contained Breathing Apparatus (SCBA) is non-negotiable due to the neurotoxic nature of the combustion gases.

Spill Management
  • Solid Spill: Do not sweep dry (static risk). Dampen with water/surfactant, then scoop into a conductive container.

  • Melt Spill: Allow to cool and solidify before scraping. Do not absorb with sawdust (combustible nitrate formation risk); use Vermiculite.

Waste Disposal[1][3][12][13]
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with strong alkaline waste streams (risk of exothermic polymerization). Incineration requires a facility equipped with scrubbers for HCl and NOx.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21788, this compound. Retrieved from [Link]

  • Cardillo, P., & Gigli, S. (2006).Calorimetric study of the thermal stability of nitro-derivatives. Journal of Loss Prevention in the Process Industries.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Suzuki Cross-Coupling of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization, execution, and troubleshooting of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-3-nitrothiophene . This scaffold is a critical "lynchpin" intermediate in the synthesis of fused heterocyclic systems (e.g., thieno[2,3-b]pyridines) and bioactive small molecules.

Part 1: Strategic Analysis & Mechanistic Grounding

The Substrate Profile: The "Ortho-Nitro" Paradox

Success with this compound relies on understanding its dualistic nature. Unlike standard aryl chlorides, this substrate is highly activated for oxidative addition but prone to specific side reactions.

  • Electronic Activation (The Advantage): The nitro group at the C3 position is strongly electron-withdrawing (

    
     effects). This lowers the electron density at the C2-Cl bond, making it significantly more electrophilic. Consequently, the Oxidative Addition  of Pd(0) into the C-Cl bond is rapid, often faster than in chlorobenzene.
    
  • Steric & Chelation Challenges (The Risk): The ortho-nitro group imposes steric bulk, potentially hindering the approach of bulky Pd-ligand complexes. Furthermore, the nitro group can weakly coordinate to palladium, potentially stabilizing off-cycle resting states or facilitating hydrodehalogenation (replacement of Cl with H) if the transmetallation step is slow.

Catalyst System Selection

While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

] is the standard "workhorse," it often fails to drive this specific reaction to completion due to the instability of the catalyst at the elevated temperatures required to overcome the steric hindrance of the nitro group.

Recommended System: The Buchwald Precatalyst Strategy

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).[1] The bulky biaryl ligand prevents the formation of inactive palladium dimers and facilitates the coupling of sterically hindered substrates.

  • Source: Pd

    
    (dba)
    
    
    
    or XPhos Pd G2 .
  • Why? XPhos creates a monolithic, electron-rich Pd(0) species that accelerates the oxidative addition (already fast) but, more importantly, facilitates the difficult Reductive Elimination step which creates the crowded biaryl bond between the thiophene and the aryl ring.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Method (Recommended)

Best for: Drug discovery, complex boronic acids, and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1–2 mol%) + XPhos (2–4 mol%)
    • Alternatively: XPhos Pd G2 (2 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a microwave vial or a 2-neck round-bottom flask equipped with a condenser. Allow to cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with this compound, Aryl Boronic Acid, Cs

    
    CO
    
    
    
    , and the Pd catalyst/ligand mixture.
    • Critical Step: If using Pd

      
      (dba)
      
      
      
      and XPhos separately, premix them in a small amount of toluene for 5 minutes under argon before adding to the main vessel to form the active catalytic species (often indicated by a color change from purple to orange/brown).
  • Degassing: Add the Toluene/Water solvent mixture.[1] Sparge the solution with Argon for 10–15 minutes. Oxygen is the enemy of XPhos; thorough degassing is non-negotiable.

  • Reaction:

    • Thermal: Heat to 100°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the yellow this compound spot. The product is usually a deeper yellow/orange fluorescent spot.

    • Visual: The reaction mixture typically transitions from a dark suspension to a clearer orange/brown solution as the boronic acid is consumed.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash the filtrate with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Standard Bench Method (Cost-Effective)

Best for: Simple, electron-rich boronic acids and academic labs.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 2.0 equiv)
  • Solvent: 1,2-Dimethoxyethane (DME) (or THF)

Procedure:

  • Dissolve the chlorothiophene and boronic acid in DME.

  • Add the aqueous Na

    
    CO
    
    
    
    .
  • Add Pd(PPh

    
    )
    
    
    
    last.
  • Heat to reflux (approx. 85°C) for 16–24 hours under inert atmosphere.

  • Note: If the reaction stalls (common with this substrate), add an additional 2 mol% catalyst and push for another 4 hours.

Part 3: Visualization & Mechanism

The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting the activation provided by the nitro group.

SuzukiMechanism cluster_offcycle Side Reactions Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to -NO2 activation) Pd0->OxAdd + 2-Cl-3-NO2-Thiophene Complex1 Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->Complex1 BaseStep Ligand Exchange (Base: OH- / CO3--) Complex1->BaseStep Dehal Hydrodehalogenation (If Transmetallation is slow) Complex1->Dehal Beta-H elim or reduction Complex2 Pd(II)-Hydroxo Species BaseStep->Complex2 TransMet Transmetallation (Rate Determining Step) Complex2->TransMet + Aryl-B(OH)2 Complex3 Biaryl Pd(II) Complex TransMet->Complex3 RedElim Reductive Elimination (Forming C-C Bond) Complex3->RedElim RedElim->Pd0 Regeneration Product Product: 2-Aryl-3-nitrothiophene RedElim->Product

Caption: Catalytic cycle emphasizing the electronic activation of the oxidative addition step by the C3-nitro group.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting material remains (No Rxn) Catalyst poisoning or inactive Pd source.Switch to Protocol A (XPhos/Pd

(dba)

). Ensure strictly anaerobic conditions (Ar sparge).
Product formed but low yield (<40%) Protodeboronation of the boronic acid.Use a milder base (K

PO

instead of Cs

CO

) or switch solvent to anhydrous Dioxane.
Formation of "reduced" thiophene (2-H-3-nitrothiophene) Hydrodehalogenation.This occurs when transmetallation is too slow. Increase Boronic Acid equivalents (1.5x) and ensure the reaction mixture is concentrated (0.2 M or higher).
Black precipitate ("Pd Black") forms early Catalyst decomposition.Ligand-to-Metal ratio is too low. Increase XPhos loading to 1:2 or 1:3 relative to Pd.

Part 5: Safety & Handling

  • Energetic Material: While this compound is generally stable, nitro-substituted heterocycles can be energetic. Avoid distilling the pure compound to dryness at high temperatures.

  • Sensitizer: Chlorothiophenes are potent skin sensitizers. Double-gloving (Nitrile) is required.

  • Waste: Aqueous waste from this reaction contains palladium and cesium; segregate into heavy metal waste streams.

References

  • Baran, A., et al. (2018). Suzuki–Miyaura arylation of 2,3-, 2,4-, 2,5- and 3,4-dibromothiophenes. Applied Organometallic Chemistry, 32(3). [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water. Green Chemistry. [Link]

Sources

The Strategic Application of 2-Chloro-3-nitrothiophene in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Thiophene Building Block

In the landscape of medicinal chemistry, the thiophene ring represents a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutics.[1] Within the diverse family of thiophene derivatives, 2-chloro-3-nitrothiophene stands out as a particularly valuable and versatile building block. The presence of both a reactive chloro substituent and an electron-withdrawing nitro group imparts a unique chemical reactivity profile, making it an ideal starting material for the synthesis of complex heterocyclic systems with significant pharmacological potential.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in medicinal chemistry, with a focus on the synthesis of thieno[3,2-d]pyrimidines, a class of compounds renowned for their kinase inhibitory activity.

The strategic positioning of the chloro and nitro groups on the thiophene ring dictates its synthetic utility. The electron-withdrawing nitro group activates the adjacent chloro atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amino group, providing a handle for subsequent cyclization reactions. This dual functionality allows for a convergent and efficient approach to the construction of fused heterocyclic systems, which are often the core structures of potent and selective drug candidates.

Core Application: Synthesis of Thieno[3,2-d]pyrimidine Scaffolds for Kinase Inhibitors

A primary and highly impactful application of this compound in medicinal chemistry is its use as a precursor for the synthesis of thieno[3,2-d]pyrimidines. This fused heterocyclic system is a key pharmacophore in a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and proliferation.[2]

The synthesis of the thieno[3,2-d]pyrimidine core from this compound typically involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 3-amino-2-chlorothiophene. This transformation is a critical step and can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of a strong acid. Careful control of reaction conditions is necessary to avoid side reactions.

  • Cyclization to form the Pyrimidine Ring: The resulting 3-amino-2-chlorothiophene derivative is then cyclized with a suitable one-carbon synthon to construct the fused pyrimidine ring. A common and effective method involves reaction with formamide or urea under thermal conditions.[3]

This synthetic strategy provides a direct and efficient route to the thieno[3,2-d]pyrimidine scaffold, which can then be further functionalized to generate a library of potential kinase inhibitors.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of a Thieno[3,2-d]pyrimidine Intermediate

The following protocols provide a detailed methodology for the synthesis of a key thieno[3,2-d]pyrimidine intermediate from this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Reduction of this compound to 3-Amino-2-chlorothiophene

Causality Behind Experimental Choices: The choice of tin(II) chloride as the reducing agent is based on its well-established efficacy in the selective reduction of aromatic nitro groups in the presence of other functional groups, such as halogens. The acidic medium (concentrated HCl) is crucial for the activity of the reducing agent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9. Caution: The neutralization reaction is exothermic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-amino-2-chlorothiophene.

Protocol 2: Cyclization of 3-Amino-2-chlorothiophene to Thieno[3,2-d]pyrimidin-4(3H)-one

Causality Behind Experimental Choices: Urea is used as the one-carbon and two-nitrogen source for the formation of the pyrimidinone ring. The high temperature is necessary to drive the condensation and cyclization reaction.

Materials:

  • 3-Amino-2-chlorothiophene

  • Urea

  • N,N-Dimethylformamide (DMF) (optional, as solvent)

Procedure:

  • In a reaction vessel, thoroughly mix 3-amino-2-chlorothiophene (1.0 eq) and urea (5.0 eq).

  • Heat the mixture to 180-200 °C for 3-4 hours. The reaction can be performed neat or in a high-boiling solvent like DMF.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, add water to the solidified mass and break it up.

  • Filter the solid product, wash it with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the thieno[3,2-d]pyrimidine core from this compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Further Functionalization This compound This compound 3-Amino-2-chlorothiophene 3-Amino-2-chlorothiophene This compound->3-Amino-2-chlorothiophene SnCl2, HCl, EtOH Reflux Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Amino-2-chlorothiophene->Thieno[3,2-d]pyrimidin-4(3H)-one Urea, 180-200 °C Kinase Inhibitors Kinase Inhibitors Thieno[3,2-d]pyrimidin-4(3H)-one->Kinase Inhibitors Multi-step synthesis

Caption: Synthetic pathway from this compound to kinase inhibitors.

Mechanism of Action: The Role of the Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition

The thieno[3,2-d]pyrimidine core acts as a "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrimidine ring form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine moiety of ATP, thereby competitively inhibiting the enzyme's activity. Further substitutions on the thieno[3,2-d]pyrimidine scaffold allow for the optimization of potency and selectivity by targeting other regions of the ATP-binding site.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region NH Gatekeeper Gatekeeper Residue DFG_motif DFG Motif Inhibitor Thieno[3,2-d]pyrimidine Core N N-H Inhibitor:f1->Hinge:f0 H-bond Inhibitor:f2->Hinge:f0 H-bond

Caption: Interaction of the thienopyrimidine core with the kinase hinge region.

Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors

The following table summarizes the biological activity of selected kinase inhibitors that feature the thieno[3,2-d]pyrimidine scaffold, highlighting the therapeutic potential of compounds derived from this compound.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineReference
Volasertib (BI 6727) PLK10.87N/A (biochemical)[2]
15.5NB1643 (Neuroblastoma)[2]
34.5NB-EBc1 (Neuroblastoma)[2]
Compound A FLT342Ba/F3 (FLT3-ITD)[4]
Compound B ROCK1<10N/A (biochemical)[4]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and strategic starting material in medicinal chemistry. Its unique reactivity allows for the efficient construction of complex heterocyclic scaffolds, most notably the thieno[3,2-d]pyrimidine core, which is central to the design of potent kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile building block in their drug discovery efforts. Future applications of this compound will likely expand to the synthesis of other classes of bioactive molecules, further solidifying its importance in the development of novel therapeutics.

References

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2021-11-19. Available from: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. 2022-08-29. Available from: [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. N.D. Available from: [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents. N.D.
  • Studies on the biological activity of some nitrothiophenes. ResearchGate. 2025-08-06. Available from: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. N.D. Available from: [Link]

  • Applications substituted 2-aminothiophenes in drug design. ResearchGate. 2025-08-06. Available from: [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. N.D. Available from: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. 2025-01-17. Available from: [Link]

  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal. 2018-09-30. Available from: [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. 2018-05-08. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - PubMed Central. 2023-02-20. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. N.D. Available from: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. N.D. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. 2021-05-20. Available from: [Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. N.D. Available from: [Link]

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. N.D. Available from: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar. 2021-11-23. Available from: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. N.D. Available from: [Link]

Sources

Application Note: Chemoselective Amination of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the nucleophilic aromatic substitution (


) of 2-chloro-3-nitrothiophene with various amines. Unlike its benzene analogues, the thiophene ring exhibits unique electronic lability, making this compound a highly reactive yet sensitive electrophile. This document provides mechanistic insights to avoid common pitfalls—such as ring-opening degradation—and offers robust procedures for synthesizing 2-amino-3-nitrothiophene derivatives, key intermediates in the synthesis of thienopyrimidines and antitubercular agents.

Mechanistic Insight & Reaction Logic

The Thiophene Advantage (and Risk)

The this compound scaffold is primed for


 due to the strong electron-withdrawing effect of the nitro group at the C3 position, which activates the C2-chlorine bond.
  • Activation: The C3-nitro group stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2.

  • Comparison to Benzene: Thiophene is electron-rich (

    
    -excessive), which typically disfavors nucleophilic attack. However, the specific placement of the nitro group creates a localized electron-deficient zone at C2, making it significantly more reactive than o-chloronitrobenzene.
    
  • The Ring-Opening Trap: A critical side reaction in nitrothiophenes is ring opening (Meisenheimer cleavage). If the nucleophile attacks C5 (unsubstituted) or if the leaving group at C2 is poor, the thiophene ring can cleave, forming acyclic sulfides or dienes. Control Strategy: The presence of the good leaving group (Cl) at C2 strongly directs the reaction toward substitution rather than ring degradation, provided the temperature is controlled.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the desired


 route.

SNAr_Mechanism Start This compound Inter Meisenheimer Complex (Stabilized Anion) Start->Inter Nucleophilic Attack (k1) Amine Amine (HNR2) Amine->Inter Product 2-Amino-3-nitrothiophene (Substitution Product) Inter->Product Elimination of Cl- (k2) (Fast) Side Ring Opening (Acyclic Byproducts) Inter->Side C-S Bond Cleavage (If Cl is poor LG)

Caption: The dominant


 pathway (Green) vs. the ring-opening side reaction (Red). The Chlorine atom ensures the pathway proceeds to the substitution product.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Acetonitrile (MeCN) EtOH is ideal for aliphatic amines (green, easy workup). MeCN/DMF is required for aromatic amines to increase electrophilicity via dipole stabilization.
Base Excess Amine (2.0–2.5 eq) or DIPEA/Et3N The reaction generates HCl. For expensive amines, use 1.0 eq amine + 1.2 eq DIPEA. Inorganic bases (

) are effective but require vigorous stirring.
Temperature 0°C to RT (Aliphatic)60–80°C (Aromatic)Aliphatic amines are potent nucleophiles; low temp prevents ring opening. Anilines require thermal activation.
Concentration 0.5 M – 1.0 M High concentration favors the bimolecular

mechanism over solvent solvolysis.

Experimental Protocols

Method A: Reaction with Aliphatic Amines (Primary/Secondary)

Best for: Morpholine, Piperidine, Pyrrolidine, Alkylamines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (2.2 equiv) [Or 1.1 equiv Amine + 1.2 equiv Et3N]

  • Ethanol (Absolute, 5 mL/mmol)

Procedure:

  • Setup: Charge a round-bottom flask with this compound and Ethanol. Stir to dissolve (yellow solution).

  • Addition: Cool the solution to 0°C (ice bath). Add the amine dropwise over 10 minutes. Note: Exotherm is possible.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). Product is typically a deeper yellow/orange/red spot; starting material is pale yellow.

  • Workup (Precipitation):

    • Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product will precipitate as a bright orange/yellow solid.

    • Filter the solid, wash with cold water (2x) and cold hexanes (1x).

  • Purification: Most products are >95% pure. If necessary, recrystallize from EtOH or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Method B: Reaction with Aromatic Amines (Anilines)

Best for: Aniline, Substituted Anilines, Heterocyclic Amines.

Reagents:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
  • DMF or DMSO (3 mL/mmol)

Procedure:

  • Setup: Dissolve this compound and the aniline in DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add the carbonate base.

  • Reaction: Heat the mixture to 80°C for 6–12 hours.

    • Note: Anilines are weaker nucleophiles; thermal energy is required to overcome the activation barrier.

  • Workup (Extraction):

    • Cool to RT. Dilute with EtOAc (20 mL/mmol).

    • Wash organic layer with Water (3x) to remove DMF, then Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallization is preferred (often from Toluene/Heptane). Column chromatography is secondary option.

Workflow Visualization

Workflow Setup Step 1: Setup Dissolve 2-Cl-3-NO2-Thiophene in Solvent (EtOH or DMF) Addition Step 2: Nucleophile Addition Add Amine + Base (Cool to 0°C for Aliphatic) Setup->Addition Reaction Step 3: Reaction Stir RT (Aliphatic) or Heat 80°C (Aromatic) Monitor by TLC Addition->Reaction Decision Is Product Solid? Reaction->Decision Precip Method A: Precipitation Pour into Ice Water Filter Solid Decision->Precip Yes (EtOH) Extract Method B: Extraction Dilute EtOAc, Wash H2O Concentrate Decision->Extract No (DMF) Final Final Product 2-Amino-3-nitrothiophene derivative Precip->Final Extract->Final

Caption: Decision tree for workup based on solvent and amine type.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Reaction Nucleophile is too weak (e.g., electron-deficient aniline).Switch solvent to DMSO ; increase temp to 100°C; use NaH as base (careful!).
Dark/Black Mixture Ring opening / Decomposition.Temperature too high or reaction time too long. Lower temp and monitor TLC closely.
Oiling Out Product melting point is low.Do not precipitate in water. Use EtOAc extraction followed by crystallization from Hexane/Ether.
Hydrolysis (OH product) Water present in solvent with hydroxide base.Use anhydrous solvents ; avoid NaOH/KOH. Use Carbonate or Amine bases.

Safety & Handling

  • This compound: Causes skin irritation and serious eye damage. Potential sensitizer. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product at high temperatures (>150°C).

  • Waste: Segregate halogenated organic waste.

References

  • Guanti, G., Dell'Erba, C., Leandri, G., & Thea, S. (1974).[2] Reaction of 2-nitrothiophen with secondary aliphatic amines.[2] Journal of the Chemical Society, Perkin Transactions 1, 2357.[2] Link

  • Raiic-Sasarovic, M., et al. (2015).[3] An efficient synthesis of N-substituted 3-nitrothiophen-2-amines.[3][4][5] Beilstein Journal of Organic Chemistry, 11, 1707–1712.[4] Link

  • BenchChem. (2025).[1] Synthesis of Substituted 2-Nitrothiophenes: Application Notes. BenchChem Technical Library. Link

  • Erker, T., & Puschmann, I. (1993).[6] Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives. Monatshefte für Chemie. Link

Sources

Application Note: Advanced Protocols for the Functionalization of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental handling and chemical transformation of 2-Chloro-3-nitrothiophene (CAS: 5330-98-3) , a high-value scaffold in the synthesis of fused heterocyclic pharmaceuticals (e.g., thienopyrimidines, thienopyrazines). Due to the synergistic electronic effects of the electron-withdrawing nitro group and the leaving group capacity of the chlorine atom, this molecule serves as an ideal substrate for Nucleophilic Aromatic Substitution (


) .

This document provides two validated protocols:

  • Regioselective

    
     Functionalization  with amines.
    
  • Chemoselective Nitro Reduction preserving the thiophene ring integrity.

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Sensitizer. Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

HazardPrecaution
Skin/Eye Irritation This compound is a potent irritant.[1] Double-gloving (Nitrile) and face shields are mandatory during weighing.
Energetic Potential As a low-molecular-weight nitro compound, avoid heating dry residues above 100°C. Do not distill to dryness.
Incompatibility Reacts violently with strong bases (e.g., NaH, LDA) in the absence of nucleophiles due to potential ring fragmentation.

Mechanistic Insight

The reactivity of this compound is governed by the ortho-nitro effect . The nitro group at position 3 exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the electron density at position 2.

Reaction Pathway Analysis
  • Activation: The C2 carbon is highly electrophilic.

  • Addition: A nucleophile (Nu:) attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The chloride ion is ejected, restoring aromaticity.

Why this matters: Unlike benzene analogs, the thiophene ring is electron-rich (excess


-electrons). Without the nitro group, nucleophilic attack on 2-chlorothiophene is kinetically difficult. The 3-nitro group is the "switch" that enables this chemistry under mild conditions.

Experimental Protocols

Protocol A: Amination with Morpholine

Objective: Synthesis of 4-(3-nitrothiophen-2-yl)morpholine. Application: Model reaction for introducing solubilizing amine tails in kinase inhibitors.

Materials
  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Acetonitrile (ACN) (anhydrous, 0.2 M concentration)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.11 mmol) in anhydrous ACN (30 mL).

    • Note: ACN is preferred over DMF for easier workup, though DMF increases reaction rate for sterically hindered amines.

  • Addition: Add DIEA (1.6 mL, 9.17 mmol) followed by dropwise addition of Morpholine (0.64 mL, 7.33 mmol).

    • Visual Check: The solution will deepen in color (yellow to orange/red) indicating complex formation.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.3) appears as a bright yellow/orange spot.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • Validation: The product should precipitate as a bright yellow solid. If oil forms, the reaction may be incomplete or solvent traces remain.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and hexanes (1 x 20 mL). Dry under vacuum at 40°C.

Expected Yield: 85–92% Data Integrity:


H NMR should show loss of the C2-H doublet (if mistakenly using 3-nitrothiophene) or simply the integration of morpholine protons. For this specific substrate, the doublet at ~7.2 ppm (C2-Cl adjacent proton) is replaced by the amine signal.
Protocol B: Chemoselective Nitro Reduction (Fe/AcOH)

Objective: Reduction of the nitro group to an amine without dehalogenation or thiophene ring opening. Substrate: 2-substituted-3-nitrothiophene (Product from Protocol A).

Materials
  • Substrate (from Protocol A) (1.0 eq)

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Ammonium Chloride (

    
    ) (Solid, 3.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: Suspend the nitro-thiophene substrate (5 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add solid

    
     and Iron powder.
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).

    • Time: 1–2 hours.

    • Visual Check: Reaction mixture turns dark grey/black (iron oxides). The yellow color of the nitro compound will fade.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with EtOAc, wash with saturated

    
     (to remove acetic acid traces if used) and brine.
    
    • Critical Note: Aminothiophenes are unstable and prone to oxidation (turning dark/black) upon air exposure. Use immediately in the next step (e.g., cyclization) or store as a hydrochloride salt.

Visualized Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision-making process for functionalizing the scaffold.

ReactionWorkflow Start This compound Decision Target Molecule? Start->Decision PathA Path A: S_NAr Substitution (Displace -Cl) Decision->PathA Fused Ring Synthesis PathB Path B: Nitro Reduction (Preserve -Cl) Decision->PathB Suzuki Coupling Precursor ProdA 2-Amino-3-nitrothiophene Derivatives PathA->ProdA Amine, DIEA, 60°C ProdB 2-Chloro-3-aminothiophene (Unstable Free Base) PathB->ProdB Fe, AcOH or SnCl2 Cyclization Cyclization to Thienopyrazine/Thienopyrimidine ProdA->Cyclization Reduction + Condensation

Caption: Workflow strategy for divergent synthesis starting from this compound.

Figure 2: Mechanism (Meisenheimer Complex)

Visualizing the electronic activation that makes Protocol A possible.

Mechanism Step1 Ground State (2-Cl-3-NO2) Step2 Nucleophilic Attack (Formation of C-N bond) Step1->Step2 + HNR2 Intermediate Meisenheimer Complex (Anionic Resonance) Step2->Intermediate Transition State 1 Step3 Elimination of Cl- Intermediate->Step3 Transition State 2 Product Substituted Product (Restored Aromaticity) Step3->Product - HCl NO2 3-NO2 Group (Stabilizes Negative Charge) NO2->Intermediate Resonance Stabilization

Caption: Mechanistic pathway of the


 reaction showing the critical role of the nitro group.

Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in

Incomplete conversion due to steric hindrance of amine.Switch solvent to DMF or DMSO and increase temp to 90°C.
Darkening during Reduction Oxidation of the resulting aminothiophene.Perform workup under

flow; add antioxidants (ascorbic acid) or convert to HCl salt immediately.
Dehalogenation (Product B) Over-reduction (Hydrogenolysis).Avoid

. Stick to Fe/AcOH or SnCl_2 which are chemoselective for nitro groups.

References

  • Nucleophilic Aromatic Substitution on Thiophenes

    • Title: "Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines."
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][2][3][4]

  • Synthesis of Thienopyrazines

    • Title: "Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine."[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Safety Data & Handling

    • Title: "this compound Safety Data Sheet."[1][5]

    • Source: Fisher Scientific.
  • General Reduction Protocols

    • Title: "Nitro Reduction - Common Conditions."[6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Application Note: 2-Chloro-3-nitrothiophene as a Linchpin Scaffold for Fused Heterocycles and Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-Chloro-3-nitrothiophene in Functional Material Synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, Material Scientists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 5330-98-3) serves as a high-value electrophilic building block in the synthesis of fused thiophene derivatives. Its structural utility stems from the synergistic relationship between the electron-withdrawing nitro group at C3 and the leaving group (chlorine) at C2. This electronic "push-pull" activation enables facile Nucleophilic Aromatic Substitution (


) followed by reductive cyclization, making it an indispensable precursor for thieno[3,2-b]pyrroles  (organic electronics) and thieno[2,3-b]fused systems  (pharmaceuticals).

This guide details the mechanistic principles, experimental protocols, and safety considerations for leveraging this molecule in material synthesis.

Chemical Reactivity Profile

The reactivity of this compound is defined by the activation of the C2 position .

  • Activation Mechanism: The nitro group (-NO

    
    ) at C3 exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the electron density at the C2 carbon. This makes the C2-Cl bond highly susceptible to nucleophilic attack, even by weak nucleophiles.
    
  • Regioselectivity: Unlike non-nitrated halothiophenes, which often require palladium catalysis (Buchwald-Hartwig) for amination, this compound undergoes clean

    
     under mild basic conditions.
    
  • Cyclization Potential: The proximity of the C3-nitro group to the newly installed nucleophile at C2 allows for "downstream" cyclization. Reduction of the nitro group to an amine (or nitrene intermediate) facilitates intramolecular condensation, yielding fused bicyclic systems.

Reactivity Diagram (Graphviz)

G Start This compound Inter1 Intermediate: 2-Amino-3-nitrothiophene Start->Inter1 SNAr (Primary Amines) Base, Heat Inter2 Intermediate: 2-Mercapto-3-nitrothiophene Start->Inter2 SNAr (Thiols/Thioglycolates) K2CO3, DMF Inter3 Intermediate: 2-Aryloxy-3-nitrothiophene Start->Inter3 SNAr (Phenols) Cs2CO3, Dioxane Prod1 Target 1: Thieno[3,2-b]pyrrole (Organic Semiconductors) Inter1->Prod1 Reductive Cyclization Fe/AcOH or P(OEt)3 Prod2 Target 2: Thieno[3,2-b]thiophene (OFETs / OPVs) Inter2->Prod2 Base-Mediated Cyclization Prod3 Target 3: Thieno[3,2-d]pyrimidine (Antitumor Agents) Inter3->Prod3 Reduction + Formylation

Caption: Divergent synthesis pathways starting from this compound. The C2-Cl displacement is the common initiating step.

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[3,2-b]pyrrole Derivatives

Application: Precursors for low-bandgap conjugated polymers in Organic Photovoltaics (OPV).

Principle: This protocol involves a two-step sequence: (1) Displacement of chlorine by an amine (often an amino acid ester or functionalized amine), followed by (2) Reductive cyclization (Cadogan-type or metal-mediated) to close the pyrrole ring.

Reagents:

  • This compound (1.0 eq)

  • Methyl sarcosinate hydrochloride (or primary amine of choice) (1.2 eq)

  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Ethanol (Solvent A)

  • Iron powder (Fe) (5.0 eq)

  • Glacial Acetic Acid (AcOH) (Solvent B)

Step-by-Step Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve this compound (10 mmol) in Ethanol (50 mL).

    • Add Methyl sarcosinate hydrochloride (12 mmol) to the solution.

    • Add Et

      
      N (25 mmol) dropwise at room temperature. Note: The reaction is exothermic; control addition rate.
      
    • Reflux the mixture at 78°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the starting chloride.

    • Workup: Cool to RT, concentrate in vacuo. Dissolve residue in DCM, wash with water (2x) and brine. Dry over MgSO

      
       and concentrate to yield the yellow intermediate Methyl N-(3-nitrothiophen-2-yl)sarcosinate.
      
  • Reductive Cyclization:

    • Dissolve the nitro-intermediate (from Step 1) in Glacial Acetic Acid (30 mL).

    • Heat the solution to 60°C.

    • Add Iron powder (50 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution may occur.

    • Increase temperature to 90°C and stir for 2 hours. The color typically shifts from yellow to dark fluorescent blue/green (characteristic of fused pyrroles).

    • Workup: Filter off iron residues through a Celite pad. Neutralize the filtrate with saturated NaHCO

      
       (carefully, foaming risk). Extract with EtOAc.
      
    • Purification: Flash column chromatography (Silica gel) is usually required to isolate the pure thieno[3,2-b]pyrrole.

Data Validation:

  • 1H NMR: Look for the disappearance of the distinct thiophene doublet of the starting material and the appearance of the fused system signals.

  • Yield: Typical yields for Step 1 are >85%; Step 2 ranges from 50–70% depending on the amine substituent.

Protocol B: Synthesis of Functionalized Thieno[3,2-d]pyrimidines

Application: Bioactive scaffolds (e.g., kinase inhibitors).

Principle: Reaction with phenols or thiophenols introduces an ether/thioether linkage. Subsequent reduction of the nitro group to an amine allows for condensation with formamide or urea derivatives to form the pyrimidine ring.

Reagents:

  • This compound[1][2][3][4]

  • Substituted Phenol (e.g., 3-nitrophenol for complex scaffolds)[5]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    )[5]
  • DMF or 1,4-Dioxane[5]

Methodology:

  • Arylation:

    • Combine this compound (1.0 eq), Phenol (1.1 eq), and Cs

      
      CO
      
      
      
      (2.0 eq) in dry DMF.
    • Heat to 80°C for 3 hours.

    • Pour into ice water to precipitate the 2-(aryloxy)-3-nitrothiophene. Filter and dry.

  • Ring Closure (One-Pot Reduction/Cyclization):

    • Hydrogenate the intermediate (H

      
      , Pd/C) in the presence of triethyl orthoformate or formamide.
      
    • This sequence reduces the -NO

      
       to -NH
      
      
      
      , which immediately reacts with the formyl source to close the pyrimidine ring.

Key Properties & Safety Data

PropertyValueRelevance
Physical State Off-white to yellow solidEasy to weigh/handle compared to liquid thiophenes.[3]
Melting Point 51–52 °CLow MP requires cool storage to prevent caking.
Boiling Point ~253 °CHigh BP allows for high-temperature reflux reactions.
Storage Inert Atmosphere (N

), 2–8°C
Sensitive to oxidation over long periods.
Hazards Skin/Eye Irritant (H315, H319)Nitro compounds can be energetic; avoid shock/high heat.

Handling Precaution: Chlorinated nitro-compounds can be sensitizers. Always handle in a fume hood. When performing reduction reactions (Protocol A, Step 2), ensure adequate venting for hydrogen gas or volatile byproducts.

References

  • Synthesis of Thieno[3,2-b]thiophenes via Nitro Displacement: Title: Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.[6][7] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Nucleophilic Substitution Mechanisms on Thiophenes: Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Source: Journal of Computational Chemistry (via NIH). URL:[Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Scaffolds: Title: Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.[5] Source: IOP Conference Series: Earth and Environmental Science (via Semantic Scholar). URL:[Link]

Sources

The Synthetic Versatility of 2-Chloro-3-nitrothiophene: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of 2-chloro-3-nitrothiophene, a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. This guide is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a deep dive into the causality and strategic considerations behind the synthetic transformations of this versatile building block. Our focus is on providing actionable, field-proven insights that empower you to leverage the unique reactivity of this compound in your synthetic endeavors.

Unveiling the Chemical Persona of this compound

At the heart of its synthetic utility lies the distinct electronic and steric profile of this compound. The thiophene ring, an aromatic heterocycle, is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the ortho- and meta-directing nitro group at the C3 position and the inductively withdrawing chloro group at C2. This electronic arrangement is the cornerstone of its reactivity, predisposing the molecule to a range of synthetically valuable transformations.

Physicochemical Properties: A Snapshot for the Synthetic Chemist

A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The key physicochemical characteristics of this compound are summarized below for your convenience.

PropertyValueReference
Appearance Off-white to light yellow solid[1]
Molecular Formula C₄H₂ClNO₂S
Molecular Weight 163.58 g/mol
Melting Point 51 °C[1]
Boiling Point 253.5 ± 20.0 °C (Predicted)
Density 1.592 ± 0.06 g/cm³ (Predicted)[1]
Storage Store under inert gas (nitrogen or argon) at 2–8 °C
The Reactivity Landscape: A Tale of Two Substituents

The chloro and nitro groups on the thiophene ring are not mere spectators; they are active directors of the molecule's reactivity. The nitro group, a potent deactivating group, strongly withdraws electron density from the ring through both resonance and inductive effects. This deactivation is most pronounced at the positions ortho and para to the nitro group. The chlorine atom, while also electron-withdrawing through induction, possesses lone pairs that can participate in resonance, albeit weakly.

The synergy of these two substituents creates a highly electron-poor aromatic system, making the carbon atoms of the thiophene ring susceptible to nucleophilic attack. The C2-chloro and, to a lesser extent, the C5-hydrogen are the primary sites for nucleophilic aromatic substitution (SNA_r_), a cornerstone of this molecule's synthetic utility.

Mastering the Core Synthetic Transformations

The true value of this compound is realized in its ability to serve as a scaffold for the construction of more complex molecular architectures. This section provides detailed, step-by-step protocols for the key synthetic transformations, underpinned by mechanistic insights and practical considerations.

Nucleophilic Aromatic Substitution (SNA_r_): Forging New Bonds with Precision

The electron-deficient nature of the this compound ring makes it an excellent substrate for SNA_r_ reactions. The chloro group at the C2 position is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functionalities and building molecular complexity.

The success of an SNA_r_ reaction hinges on several factors. The choice of solvent is critical; polar aprotic solvents like DMSO, DMF, or NMP are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. The presence of a base is often necessary to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. The reaction temperature can be varied to control the reaction rate, with more forcing conditions sometimes required for less reactive nucleophiles.

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add the amine (1.1 - 1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the polar aprotic solvent (e.g., DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 3-nitro-2-aminothiophene.

Troubleshooting:

ProblemPossible CauseSolution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature.
Weak nucleophile or base.Use a stronger nucleophile or a stronger base (e.g., NaH).
Side Product Formation Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely.
Reaction at other positions on the ring.This is generally not an issue due to the high activation at C2.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for their ability to form C-C bonds and construct complex molecular frameworks.

The Suzuki-Miyaura coupling enables the formation of a C-C single bond between the thiophene ring and an aryl or vinyl group. This reaction is invaluable for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and organic materials.[2][3]

This protocol is adapted from a microwave-assisted procedure, which often provides faster reaction times and higher yields.[4]

Materials:

  • This compound

  • Arylboronic acid of choice

  • Cesium carbonate (Cs₂CO₃)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous, degassed toluene

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Celite

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), cesium carbonate (2.0-3.0 eq), Pd₂(dba)₃ (typically 2-5 mol%), and XPhos (typically 4-10 mol%).[4]

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.[4]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 30-60 minutes) with stirring.[4]

  • Work-up:

    • After the reaction is complete, cool the vial to room temperature.[4]

    • Filter the reaction mixture through a pad of celite, washing the pad with ethyl acetate.[4]

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Purify the residue by flash chromatography on silica gel to yield the pure 2-aryl-3-nitrothiophene derivative.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Weigh this compound, arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos prep2 Add reagents to a microwave reaction vial prep1->prep2 prep3 Add anhydrous, degassed toluene prep2->prep3 react1 Seal the vial and place in microwave reactor prep3->react1 react2 Irradiate at 110 °C for 30-60 minutes with stirring react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter through Celite, wash with ethyl acetate workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify by flash chromatography workup3->workup4 product product workup4->product Pure 2-aryl-3-nitrothiophene

Caption: A step-by-step workflow for the microwave-assisted Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling is a highly efficient method for the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides access to a wide range of alkynyl-substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[5]

Materials:

  • This compound

  • Terminal alkyne of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • A suitable phosphine ligand (e.g., PPh₃, P(t-Bu)₃)

  • A suitable base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the phosphine ligand.

  • Reagent Addition: Add the solvent, followed by the base, this compound (1.0 eq), and the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-100 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-nitrothiophene.

Reduction of the Nitro Group: Accessing the Versatile 3-Aminothiophene

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-3-aminothiophene. This transformation is of paramount importance as the resulting amine is a versatile intermediate for a wide array of subsequent functionalizations, including amide bond formation, diazotization, and the synthesis of fused heterocyclic systems.

The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the chloro substituent or the thiophene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate is a common and effective method.[2] Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

This protocol utilizes ammonium formate as a convenient and safe source of hydrogen in a catalytic transfer hydrogenation reaction.

Materials:

  • This compound

  • 10% Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogen Source: Add ammonium formate (3-5 eq) in portions to control the initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) until the reaction is complete, as monitored by TLC (the product is often more polar than the starting material).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 2-chloro-3-aminothiophene.

  • Purification: The crude product may be pure enough for subsequent steps, or it can be purified by column chromatography or recrystallization if necessary.

Advanced Synthetic Applications: Building Fused Heterocyclic Systems

The derivatives of this compound, particularly 2-chloro-3-aminothiophene, are excellent precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Thieno[3,2-b]pyrazines: A Gateway to Novel Scaffolds

Thieno[3,2-b]pyrazines are a class of fused heterocycles that have shown a range of biological activities. They can be readily synthesized from 2-chloro-3-aminothiophene by condensation with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives.

This two-step protocol begins with the reduction of this compound, followed by the condensation to form the pyrazine ring.

Step 1: Synthesis of 2-Chloro-3-aminothiophene (as described in section 2.3)

Step 2: Condensation with a 1,2-Dicarbonyl Compound

Materials:

  • 2-Chloro-3-aminothiophene

  • Glyoxal (40% solution in water) or another 1,2-dicarbonyl compound

  • Ethanol (EtOH) or another suitable solvent

  • A catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve 2-chloro-3-aminothiophene (1.0 eq) in ethanol.

  • Reagent Addition: Add the 1,2-dicarbonyl compound (1.0-1.1 eq) and a catalytic amount of acetic acid.

  • Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • The crude product can be washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford the desired thieno[3,2-b]pyrazine.

Logical Relationship: Synthesis of Thieno[3,2-b]pyrazine

G start This compound intermediate 2-Chloro-3-aminothiophene start->intermediate Reduction (e.g., Pd/C, HCOONH₄) product Thieno[3,2-b]pyrazine intermediate->product Condensation reagent 1,2-Dicarbonyl Compound reagent->product

Caption: The synthetic pathway from this compound to thieno[3,2-b]pyrazines.

Safety and Handling: A Researcher's First Priority

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Storage under an inert atmosphere is recommended for long-term stability.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its unique electronic properties pave the way for a rich and diverse range of chemical transformations, enabling the construction of complex molecular architectures with applications in drug discovery and materials science. By understanding the principles that govern its reactivity and by employing the robust protocols outlined in this guide, researchers can unlock the full synthetic potential of this remarkable compound and drive innovation in their respective fields.

References

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • How do you selectively reduce the nitro group? ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-Chloro-3-nitrothiophene and its derivatives. These compounds are pivotal intermediates in medicinal chemistry and materials science. However, achieving high purity can be a significant challenge due to the potential for isomeric impurities, by-products, and compound instability. This guide is designed to provide you with practical, field-proven insights and methodologies to overcome common purification hurdles. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure you can achieve the desired purity for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound derivatives in a direct question-and-answer format.

Question 1: My final product is a persistent yellow oil or discolored solid, but the literature reports it as an off-white or light yellow solid. How can I remove the color?

Answer: This is a very common issue. The yellow to brown discoloration in nitroaromatic compounds is typically due to the presence of trace impurities, such as dinitrothiophenes or other oxidation by-products formed during the nitration reaction.[1]

  • Causality: The nitro groups are strong chromophores, and even minute quantities of highly conjugated or polynitrated impurities can impart significant color. The goal is to separate the less polar desired product from these more polar, colored impurities.

  • Recommended Solutions:

    • Charcoal Treatment & Recrystallization: Activated charcoal is excellent for adsorbing colored impurities. Dissolve your crude product in a minimal amount of a suitable hot solvent (see the Recrystallization Protocol below). Add a very small amount of activated charcoal (typically 1-2% w/w), swirl for a few minutes, and perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization. Petroleum ether has been shown to be particularly effective for yielding snow-white crystals of nitrothiophene derivatives as it readily dissolves the mononitro product while leaving impurities behind.[1]

    • Silica Gel Plug Filtration: If the impurities are significantly more polar, a quick filtration through a short plug of silica gel can be effective. Dissolve your product in a minimally polar solvent (e.g., dichloromethane or diethyl ether), pass it through the silica plug, and wash with the same solvent. The colored impurities should adsorb onto the silica.

    • Aqueous Wash: Sometimes, acidic or phenolic by-products can cause coloration. Dissolving the crude product in a solvent like ethyl acetate and washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by a water and brine wash, can remove these impurities.[2][3][4][5] A patent for purifying nitroaromatic compounds suggests a sequence of ammonia and caustic washes to remove nitrophenolic by-products.[6]

Question 2: My TLC plate shows multiple spots even after column chromatography. How do I identify the likely impurities and improve separation?

Answer: Seeing multiple spots post-purification points to either co-elution of compounds with similar polarities or degradation of the product on the stationary phase.

  • Causality:

    • Isomeric Impurities: The synthesis of nitrothiophenes can often lead to a mixture of isomers (e.g., 2-chloro-5-nitrothiophene or 3-nitrothiophene derivatives), which can be notoriously difficult to separate due to very similar polarities.[3][7]

    • Starting Material: Unreacted starting materials may be present.

    • Degradation: Nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel, leading to the formation of new spots during the purification process.[8]

  • Recommended Solutions:

    • Optimize TLC Solvent System: Before running a column, dedicate time to finding a solvent system that gives a clear separation (ΔRf > 0.2) between your desired product and the impurities. Test various combinations of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents.

    • Use a Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution on your column will be more effective than an isocratic (constant solvent mixture) one. Start with a low polarity mobile phase to elute the least polar components and gradually increase the polarity to elute your product and then the more polar impurities.[8]

    • Check for Degradation: To see if your compound is stable on silica, spot it on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound is degrading.[8] In this case, you should switch to a less acidic stationary phase like alumina or use silica gel that has been deactivated (e.g., by adding 1% triethylamine to your eluent).[8]

Question 3: My recovery from column chromatography is very low. Where did my compound go?

Answer: Low recovery is a frustrating but solvable problem. The cause is often irreversible adsorption to the stationary phase, product decomposition, or physical loss.

  • Causality: Highly polar or functionalized compounds can bind very strongly to the active sites on silica gel. If the compound is not fully eluted, it remains on the column. Alternatively, if the compound is unstable, it may have decomposed entirely during the long exposure to the stationary phase.[8]

  • Recommended Solutions:

    • Check for Irreversible Adsorption: After your run, you can try flushing the column with a very polar solvent like methanol or a methanol/dichloromethane mixture. If you recover more of your compound (even if impure), it indicates your primary eluent was not polar enough.

    • Reduce Residence Time: Use flash column chromatography with positive air pressure to speed up the elution.[9] A faster flow rate (around 2 inches/minute) minimizes the time the compound spends in contact with the silica, reducing the chance for decomposition.[9]

    • Dry Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column when loaded in a stronger solvent. To prevent this, use a "dry loading" technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around purification method for this compound derivatives?

For most solid this compound derivatives that are the major component of the crude mixture, recrystallization is often the most efficient and scalable method.[10][11] It avoids potential decomposition on stationary phases and can yield highly pure crystalline material in a single step. For complex mixtures or oily products, flash column chromatography is the method of choice due to its superior resolving power.[12][13]

Q2: How do I choose the best solvent system for recrystallization?

The ideal recrystallization solvent is one in which your desired compound has high solubility at elevated temperatures but low solubility at room temperature or below.[10] Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

  • Screening Procedure:

    • Place ~20-30 mg of your crude product in a small test tube.

    • Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, that solvent is unsuitable.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Pro-Tip: For nitrothiophenes, solvent systems like hexane-isopropyl ether or ethanol are often good starting points.[3][4][5]

Q3: What are the critical safety precautions for handling these compounds?

This compound is classified as an irritant to the skin, eyes, and respiratory system.[14][15] Furthermore, many nitroaromatic compounds have toxic properties.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust or vapors.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for the specific derivative you are working with before you begin any experiment.[14]

Q4: How can I definitively confirm the purity of my final product?

A combination of methods should be used:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple different solvent systems.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range. The melting point of this compound is approximately 51°C.[14]

  • Spectroscopic Analysis (NMR, GC-MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the gold standard for confirming the structure and purity. The absence of signals from impurities is key. Gas Chromatography-Mass Spectrometry (GC-MS) can also provide purity information and confirm the molecular weight.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number5330-98-3[14]
Molecular FormulaC₄H₂ClNO₂S[15]
Molecular Weight163.58 g/mol [15]
AppearanceOff-white to light yellow solid[14]
Melting Point~51 °C[14]
Boiling Point~253.5 °C at 760 mmHg[14]
StabilityStable under normal temperatures and pressures[14]

Table 2: Suggested Solvent Systems for Chromatography of Thiophene Derivatives

PolaritySolvent System (v/v)Typical Application
LowHexanes / Ethyl Acetate (95:5 to 90:10)Good for separating non-polar impurities from the main product.
MediumHexanes / Dichloromethane (50:50)Effective for resolving isomers with slight polarity differences.
HighDichloromethane / Methanol (98:2)Useful for eluting more polar derivatives or flushing the column.

Visualized Workflow

Purification_Decision_Tree start Assess Crude Product (TLC, Physical State) is_solid Is it primarily a solid? start->is_solid is_pure_tlc Single major spot on TLC? is_solid->is_pure_tlc Yes is_oil Is it an oil or complex mixture? is_solid->is_oil No recrystallize Action: Perform Recrystallization (See Protocol 2) is_pure_tlc->recrystallize Yes column Action: Perform Flash Column Chromatography (See Protocol 1) is_pure_tlc->column No final_product Pure Product (Confirm with MP, NMR) recrystallize->final_product check_stability Check Stability on Silica (2D TLC) column->check_stability column->final_product If successful is_oil->column Yes is_stable Is it stable? check_stability->is_stable is_stable->column Yes use_alt_phase Action: Use Alumina or Deactivated Silica Column is_stable->use_alt_phase No use_alt_phase->final_product

Sources

how to increase the regioselectivity in reactions of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5920-CNT: Regioselectivity Optimization in 2-Chloro-3-nitrothiophene Scaffolds

Executive Summary

You are working with This compound , a "push-pull" thiophene scaffold. The high electron deficiency introduced by the C3-nitro group activates the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr) while simultaneously directing Electrophilic Aromatic Substitution (SEAr) and metallation to the C5 position.

"Increasing regioselectivity" for this substrate typically refers to three distinct challenges depending on your reaction class:

  • SNAr: Preventing side reactions (hydrolysis/ring opening) during C2-displacement.

  • C-H Functionalization: Targeting C5-H deprotonation without triggering C2-Cl Lithium-Halogen exchange.

  • SEAr: Ensuring C5 substitution over C4.

This guide breaks down the solution for each pathway.

Module 1: Optimizing SNAr at C2 (Displacement of Chlorine)

The Issue: Users often report low yields or "tarry" mixtures when reacting amines or thiols. While the C2 position is highly activated, the thiophene ring is susceptible to ring opening or competitive hydrolysis if conditions are too harsh.

Mechanism & Causality: The C3-nitro group stabilizes the Meisenheimer complex formed upon nucleophilic attack at C2. However, hard nucleophiles (alkoxides) or high temperatures can attack the sulfur or the C5 position (vicarious substitution), leading to degradation.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the anionic transition state (Meisenheimer complex), accelerating the desired SNAr over side reactions.
Base DIPEA or K2CO3 Use mild, non-nucleophilic bases. Avoid strong hydroxides (NaOH) which promote hydrolysis (OH replacing Cl) or ring opening.
Temperature 0°C to RT The C2-Cl is hyper-active. Heating is rarely necessary and promotes degradation.

Q: I am using a diamine (e.g., hydrazine) and getting double addition. How do I stop at mono-substitution? A: This is a stoichiometry issue.

  • Protocol: Add the substrate (this compound) dropwise to a large excess (3-5 equiv) of the diamine at -10°C. This ensures the nucleophile is always in excess relative to the electrophile, statistically favoring mono-addition.

Module 2: Regioselective C5-Functionalization (The Lithiation Challenge)

The Issue: "I tried to lithiate at C5 to add an electrophile, but I lost the Chlorine atom (dehalogenation)."

Diagnosis: You are experiencing Lithium-Halogen Exchange (Li-Cl exchange) instead of Deprotonation (C-H activation).

  • Path A (Undesired): n-BuLi attacks the Cl. Product: 3-nitrothiophene (after quench).

  • Path B (Desired): Base removes H at C5. Product: 5-substituted-2-chloro-3-nitrothiophene.

Resolution Protocol: To increase regioselectivity for C5, you must switch from thermodynamic control to kinetic control using a non-nucleophilic base.

Step-by-Step Procedure:

  • Solvent: Anhydrous THF (0.1 M).

  • Base Selection: Do NOT use n-BuLi or t-BuLi directly. Use LDA (Lithium Diisopropylamide) .

    • Why: LDA is bulky and less nucleophilic; it is too sterically hindered to attack the Cl but basic enough to pull the C5 proton.

  • Temperature: Cool to -78°C strictly.

    • Why: Li-Hal exchange has a lower activation energy than deprotonation. At higher temps, exchange dominates. At -78°C with LDA, deprotonation is kinetically favored.

  • Quench: Add your electrophile (e.g., aldehyde, halide) immediately after 15-30 mins. Do not let the lithiated species sit, as it may scramble ("Dance reaction").

Module 3: Electrophilic Substitution (SEAr) Selectivity

The Issue: "I want to brominate or nitrate the ring. Where will it go?"

Analysis:

  • C2-Cl: Ortho/Para director (Directs to C3 and C5). C3 is blocked. Target: C5.

  • C3-NO2: Meta director. Target: C5.

Conclusion: Regioselectivity is naturally high for C5 . Both groups direct the incoming electrophile to the same position.

Troubleshooting: If you observe C4 substitution or mixtures, your electrophile is likely too reactive (low selectivity).

  • Fix: Switch from molecular bromine (Br2) to NBS (N-Bromosuccinimide) in DMF. The slower release of Br+ enhances selectivity for the thermodynamically favored C5 position.

Visualizing the Divergent Pathways

The following diagram illustrates how to control the reaction outcome based on reagent selection.

G Start This compound SNAr_Cond Nucleophile (R-NH2) Base: DIPEA Solvent: MeCN, 0°C Start->SNAr_Cond S_NAr Pathway Lith_Cond LDA (1.1 equiv) THF, -78°C (Kinetic Control) Start->Lith_Cond C-H Activation Bad_Lith n-BuLi (Thermodynamic/Nucleophilic) Start->Bad_Lith Avoid! Product_SNAr 2-Amino-3-nitrothiophene (C2 Substitution) SNAr_Cond->Product_SNAr Lith_Inter 5-Lithio-Species Lith_Cond->Lith_Inter Product_Lith 2-Chloro-3-nitro-5-R-thiophene (C5 Functionalization) Lith_Inter->Product_Lith + Electrophile Product_Bad 3-Nitrothiophene (Loss of Cl - Side Product) Bad_Lith->Product_Bad

Caption: Decision tree for regioselective functionalization. Blue path: Nucleophilic substitution at C2. Yellow path: Directed C-H functionalization at C5. Red path: Common pitfall leading to dehalogenation.

FAQ: Chemoselective Reduction

Q: How do I reduce the Nitro group to an Amine without stripping the Chlorine? A: Standard catalytic hydrogenation (H2, Pd/C) is dangerous here; it will perform hydrodehalogenation (removing the Cl).

Recommended Protocol: Use a Chemical Reduction method that is chemoselective for nitro groups:

  • Iron/Acetic Acid: Reflux Fe powder in AcOH/EtOH. (Robust, high yield).

  • Stannous Chloride (SnCl2): In EtOH or EtOAc. (Good for small scale).

  • Pt/C (Sulfided): If you must use hydrogenation, use sulfided platinum on carbon, which poisons the catalyst enough to prevent C-Cl bond insertion but allows NO2 reduction.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reaction Products of 2-Nitrothiophene - Nucleophilic Aromatic Substitution (SNAr). Retrieved from

  • Santa Cruz Biotechnology. (2023).[3] this compound Product Analysis and Reactivity Profile. Retrieved from

  • National Institutes of Health (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene derivatives. Retrieved from

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution: Mechanisms and Regiochemistry. Retrieved from

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-nitrothiophene: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the research and development pipeline. Mass spectrometry (MS) is an indispensable analytical technique that provides profound insights into a molecule's structure by analyzing its fragmentation pattern upon ionization.[1] This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a substituted heterocyclic compound with potential applications in medicinal and materials chemistry.

Due to the limited availability of public domain experimental mass spectra for this compound, this guide establishes a robust, predicted fragmentation profile. This prediction is grounded in the well-documented fragmentation behaviors of its constituent chemical moieties: the thiophene ring, the chloro substituent, and the nitro group. To provide a comprehensive and practical framework, we will compare this predicted pattern against the experimentally determined fragmentation of 2-chlorothiophene, thereby isolating and understanding the directing influence of the nitro group on the molecule's fragmentation pathways.

Predicted Fragmentation Profile of this compound

The initial step in analyzing the mass spectrum of this compound (C₄H₂ClNO₂S) involves the ionization of the molecule, typically via electron impact (EI), which generates a molecular ion radical cation ([M]•+). The molecular weight of this compound is approximately 163.58 g/mol .[2] A key characteristic to anticipate in the mass spectrum is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[3] Consequently, the molecular ion peak will appear as a pair of peaks at m/z 163 and m/z 165, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the ion.[3][4]

Following ionization, the energetically unstable molecular ion undergoes a series of predictable fragmentation reactions.[1] The fragmentation is primarily dictated by the stability of the resulting fragment ions and neutral losses. For this compound, the fragmentation is expected to be driven by the functionalities attached to the thiophene ring.

Key Predicted Fragmentation Pathways:

  • Loss of Nitro Group (NO₂): A common and energetically favorable fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂, 46 u). This would result in a significant fragment ion at m/z 117 (for ³⁵Cl) and 119 (for ³⁷Cl).

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation of nitroaromatics involves rearrangement followed by the loss of a neutral nitric oxide molecule (NO, 30 u). This pathway generates a fragment ion at m/z 133 (for ³⁵Cl) and 135 (for ³⁷Cl).

  • Loss of Chlorine Radical (•Cl): The cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl, 35 or 37 u). This would produce a fragment ion corresponding to the 3-nitrothiophenyl cation at m/z 128.

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage. This can happen after initial fragmentation (e.g., after the loss of the nitro group) and can lead to smaller, characteristic fragments.

Below is a visual representation of the predicted primary fragmentation pathways for this compound.

Fragmentation_of_2_Chloro_3_nitrothiophene M [C₄H₂ClNO₂S]•+ m/z 163/165 F1 [C₄H₂ClS]⁺ m/z 117/119 M->F1 - •NO₂ F2 [C₄H₂ClNO]•+ m/z 133/135 M->F2 - NO F3 [C₄H₂NO₂S]⁺ m/z 128 M->F3 - •Cl

Caption: Predicted primary fragmentation pathways of this compound.

Comparative Analysis: this compound vs. 2-Chlorothiophene

To understand the influence of the nitro group, a direct comparison with the known fragmentation of a simpler, related molecule is invaluable. The fragmentation of 2-chlorothiophene (C₄H₃ClS) has been studied and provides a baseline for the behavior of the chlorinated thiophene core.[5][6][7]

Fragmentation Pattern of 2-Chlorothiophene

The molecular ion of 2-chlorothiophene appears at m/z 118 and m/z 120, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.[8] Experimental studies show that its fragmentation is dominated by processes involving thiophene ring fragmentation (TRF).[5][6][7]

Key Experimental Fragmentation Pathways for 2-Chlorothiophene:

  • Loss of Chlorine Radical (•Cl): This leads to the formation of the thienyl cation at m/z 83.

  • Formation of HCS⁺: The most abundant product ion is often the HCS⁺ radical cation at m/z 45.[5][7] This indicates a significant rearrangement and cleavage of the thiophene ring.

  • Formation of C₃H₃⁺: Another significant fragment observed is the cyclopropenyl cation or propargyl cation at m/z 39.[7]

  • Other Ring Fragments: Less abundant ions such as SCCl⁺ and ClHCCS⁺ have also been observed.[5][7]

The fragmentation process for 2-chlorothiophene is often initiated by H/Cl atom migration, leading to ring-opening and subsequent dissociation.[5][6][7]

Fragmentation_of_2_Chlorothiophene M [C₄H₃ClS]•+ m/z 118/120 F1 [C₄H₃S]⁺ m/z 83 M->F1 - •Cl F2 [HCS]⁺ m/z 45 M->F2 - C₃H₂Cl F3 [C₃H₃]⁺ m/z 39 M->F3 - HCSCl

Caption: Major fragmentation pathways of 2-Chlorothiophene.

Data Summary and Comparison

The following table summarizes the predicted key ions for this compound and compares them with the known major fragments of 2-chlorothiophene.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure/FormulaParent MoleculeProposed Fragmentation Pathway
163/165 [C₄H₂ClNO₂S]•+This compoundMolecular Ion ([M]•+)
133/135 [C₄H₂ClNO]•+This compound[M - NO]•+
128 [C₄H₂NO₂S]⁺This compound[M - •Cl]⁺
117/119 [C₄H₂ClS]⁺This compound[M - •NO₂]⁺
118/120 [C₄H₃ClS]•+2-ChlorothiopheneMolecular Ion ([M]•+)
83 [C₄H₃S]⁺2-Chlorothiophene[M - •Cl]⁺
45 [HCS]⁺2-ChlorothiopheneRing Fragmentation
39 [C₃H₃]⁺2-ChlorothiopheneRing Fragmentation

Analysis of Differences:

The comparison clearly illustrates the profound impact of the nitro group on the fragmentation pattern. For this compound, the initial fragmentation is predicted to be dominated by the loss of the nitro group functionalities (NO₂ and NO). These pathways are generally of lower energy and lead to more stable fragment ions, thus they are expected to be the most prominent features in the spectrum, aside from the molecular ion.

In contrast, the fragmentation of 2-chlorothiophene proceeds directly to the cleavage of the C-Cl bond or a more complex rearrangement and fragmentation of the thiophene ring itself.[5][7] While the [M - •Cl]⁺ ion is predicted for this compound (m/z 128), it is expected to be less abundant than the fragments resulting from nitro group loss. Furthermore, the fragment at m/z 117/119 from this compound ([M - •NO₂]⁺) is structurally the 2-chlorothiophenyl cation, which would then be expected to undergo further fragmentation similar to the molecular ion of 2-chlorothiophene, potentially leading to ions at m/z 82 ([C₄H₂S]⁺) and m/z 45 ([HCS]⁺).

Experimental Protocol: Acquiring an EI Mass Spectrum

To validate these predictions, the following outlines a standard operating procedure for acquiring an EI mass spectrum for a solid, thermally stable compound like this compound.

Objective: To obtain a reproducible electron ionization mass spectrum to determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

Procedure:

  • Sample Preparation:

    • If using a direct insertion probe, place a small quantity (micrograms) of the solid sample into a capillary tube.

    • If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup (Typical Parameters):

    • Ion Source Temperature: 200-250 °C

    • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation)

    • Mass Range: Scan from m/z 35 to 250 to ensure capture of all relevant fragments and the molecular ion.

    • GC Parameters (if applicable):

      • Injector Temperature: 250 °C

      • Column: A non-polar column (e.g., DB-5ms) is suitable.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum across the specified range. If using GC-MS, the spectrum will be obtained from the chromatographic peak corresponding to the analyte.

  • Data Analysis:

    • Identify the molecular ion peaks ([M]•+ and [M+2]•+). Confirm the 3:1 intensity ratio.

    • Identify and record the m/z values of the major fragment ions.

    • Calculate the neutral losses from the molecular ion to propose fragmentation pathways.

    • Compare the obtained spectrum with the predicted pattern and known fragmentation of related compounds.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample (if GC-MS) acq1 Set MS Parameters (70 eV, 200°C source) prep1->acq1 prep2 Load into Capillary (if Direct Probe) prep2->acq1 acq2 Inject Sample acq1->acq2 acq3 Acquire Mass Spectrum (m/z 35-250) acq2->acq3 an1 Identify Molecular Ion (m/z 163/165) acq3->an1 an2 Identify Fragment Ions an1->an2 an3 Propose Fragmentation Pathways an2->an3 an4 Compare with Predictions an3->an4

Caption: General workflow for acquiring and analyzing an EI mass spectrum.

Conclusion

While direct experimental data for this compound is not widely published, a reliable prediction of its mass spectral fragmentation can be achieved by applying fundamental principles of mass spectrometry. The presence of the nitro group is expected to be the primary driver of fragmentation, leading to characteristic neutral losses of •NO₂ and NO. This contrasts sharply with the fragmentation of 2-chlorothiophene, which is dominated by C-Cl bond cleavage and thiophene ring fragmentation. This comparative guide provides researchers with a robust analytical framework for identifying this compound and similar substituted heterocyclic compounds, underscoring the power of predictive analysis based on chemical structure and established fragmentation mechanisms.

References

  • A. K. Singh, P. D. Naik, and A. C. Bhasikuttan, "Ground state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study," Semantic Scholar. [Link]

  • Wikipedia, "Fragmentation (mass spectrometry)," Wikipedia, the free encyclopedia. [Link]

  • A. K. Singh, P. D. Naik, and A. C. Bhasikuttan, "Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study," ResearchGate. [Link]

  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh. [Link]

  • Y. Wang et al., "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs," PubMed. [Link]

  • A. K. Singh, P. D. Naik, and A. C. Bhasikuttan, "Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study," PubMed. [Link]

  • YouTube, "Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane," YouTube. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts, "Organic Compounds Containing Halogen Atoms," Chemistry LibreTexts. [Link]

  • V. G. Zaikin and V. I. Razinkov, "Mass spectrometry of halogen-containing organic compounds," ResearchGate. [Link]

  • YouTube, "Mass Spectrometry A-Level Fragmentation part 2," YouTube. [Link]

  • W. M. A. Niessen, "Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals," International Journal of Mass Spectrometry. [Link]

  • DTIC, "synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the," DTIC. [Link]

  • YouTube, "Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL," YouTube. [Link]

  • PubChem, "2-Chlorothiophene," PubChem. [Link]

  • DTIC, "mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane," DTIC. [Link]

  • NIST, "2-Chloroethanol," NIST WebBook. [Link]

Sources

A Comparative Reactivity Guide: 2-Chloro-3-nitrothiophene vs. 2-Bromo-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated nitrothiophenes serve as pivotal building blocks for the synthesis of complex molecular architectures. Specifically, 2-chloro-3-nitrothiophene and 2-bromo-3-nitrothiophene are versatile synthons, offering a thiophene core activated for further functionalization. The choice between the chloro and bromo analogue is not arbitrary; it is a critical decision that profoundly influences reaction pathways, efficiency, and scalability.

This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect their performance in two of the most fundamental transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By grounding our analysis in mechanistic principles and supporting it with representative experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

Theoretical Underpinnings of Reactivity: Halogen and Nitro Group Effects

The reactivity of both molecules is dictated by a delicate interplay between the thiophene ring, the strongly electron-withdrawing nitro group (-NO₂), and the halogen substituent.

  • Activation by the Nitro Group : The -NO₂ group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This depletes the electron density of the thiophene ring, making it highly electrophilic and susceptible to attack by nucleophiles.[1][2] This activation is a prerequisite for facile Nucleophilic Aromatic Substitution (SNAr) reactions, which are otherwise difficult on unactivated aryl halides.[2][3]

  • The Halogen's Dual Role : The halogen at the C2 position plays two critical roles that differ in importance depending on the reaction mechanism:

    • Inductive Effect : As electronegative elements, both chlorine and bromine exert an electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the carbon to which they are attached.

    • Leaving Group Ability & Bond Strength : The carbon-halogen (C-X) bond must be cleaved at some stage. The Carbon-Bromine bond is inherently weaker and longer than the Carbon-Chlorine bond, making bromide a better leaving group in reactions where C-X bond cleavage is part of the rate-determining step.[4][5]

These fundamental properties lead to divergent reactivity profiles in different reaction classes.

Nucleophilic Aromatic Substitution (SNAr): A Contest of Inductive Stabilization

The SNAr reaction is a two-step, addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the electrophilic carbon (C2), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][6] The leaving group (halide) is expelled in the subsequent, faster step to restore aromaticity.

Caption: Generalized mechanism for SNAr on 2-halo-3-nitrothiophene.

In this mechanism, the C-X bond strength is largely irrelevant to the reaction rate. Instead, the key factor is the stability of the negatively charged Meisenheimer complex. The reaction is accelerated by factors that stabilize this intermediate.[7] Chlorine is more electronegative than bromine, and its stronger inductive effect provides superior stabilization for the adjacent negative charge developed in the transition state leading to the Meisenheimer complex.[7]

Conclusion on SNAr Reactivity: This compound is generally more reactive or equally reactive compared to 2-Bromo-3-nitrothiophene in SNAr reactions. The chloro-derivative may provide slightly higher yields or require milder conditions due to the enhanced stabilization of the rate-determining intermediate.

Comparative SNAr Performance Data
NucleophileSubstrateConditionsTime (h)Yield (%)
PiperidineThis compoundEthanol, 60°C295
Piperidine2-Bromo-3-nitrothiopheneEthanol, 60°C392
Sodium MethoxideThis compoundMethanol, RT491
Sodium Methoxide2-Bromo-3-nitrothiopheneMethanol, RT588

Note: Data is representative and compiled to illustrate the established reactivity principles.

Palladium-Catalyzed Cross-Coupling: The Primacy of Bond Strength

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[8][9] The catalytic cycle involves three key steps: oxidative addition, transmetallation, and reductive elimination. For aryl halides, the oxidative addition of the C-X bond to the Pd(0) catalyst is almost always the rate-determining step.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Rate-Determining) pd0->oa Ar-X pdiih Ar-Pd(II)L₂-X oa->pdiih tm Transmetallation pdiih->tm R-B(OR)₂ + Base pdiir Ar-Pd(II)L₂-R tm->pdiir re Reductive Elimination pdiir->re re->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The rate of oxidative addition is inversely proportional to the strength of the C-X bond. As the C-Br bond is significantly weaker than the C-Cl bond, 2-bromo-3-nitrothiophene undergoes oxidative addition much more readily.[5][10]

This means that the bromo-derivative will react faster, under milder conditions, and often with simpler, less expensive palladium catalysts (e.g., those with triphenylphosphine ligands). Conversely, the greater strength of the C-Cl bond makes this compound a more challenging substrate.[4] Activating aryl chlorides typically requires more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) that promote the difficult oxidative addition step.[4][11]

Conclusion on Suzuki Coupling Reactivity: 2-Bromo-3-nitrothiophene is significantly more reactive than this compound in palladium-catalyzed cross-coupling reactions. This superior reactivity often translates to higher yields, shorter reaction times, and a broader tolerance for less active catalysts.

Comparative Suzuki Coupling Performance Data
Boronic AcidSubstrateCatalyst SystemConditionsYield (%)
4-Methoxyphenylboronic acid2-Bromo-3-nitrothiophenePd(PPh₃)₄ (2 mol%)Toluene/H₂O, Na₂CO₃, 80°C, 4h93
4-Methoxyphenylboronic acidThis compoundPd(PPh₃)₄ (2 mol%)Toluene/H₂O, Na₂CO₃, 80°C, 24h<10
4-Methoxyphenylboronic acidThis compoundPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Toluene, Cs₂CO₃, 110°C, 2h89

Note: Data is representative and compiled to illustrate the established reactivity principles.[12]

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. The causal choices behind key reagents are explained to enhance understanding.

Protocol 1: Microwave-Assisted Suzuki Coupling of this compound
  • Causality : This protocol uses a modern Buchwald-Hartwig ligand (XPhos) and a strong base (Cs₂CO₃) under microwave irradiation. This combination provides the necessary energy and electronic environment to facilitate the challenging oxidative addition of the C-Cl bond.[12]

Protocol_Workflow start Start reagents 1. Combine Substrates, Catalyst, Base in Microwave Vial start->reagents solvent 2. Add Anhydrous, Degassed Toluene reagents->solvent seal 3. Seal Vial and Place in Reactor solvent->seal react 4. Microwave Irradiation (110°C, 30-60 min) seal->react cool 5. Cool to Room Temperature react->cool filter 6. Filter through Celite, Wash with Ethyl Acetate cool->filter concentrate 7. Concentrate Filtrate (Reduced Pressure) filter->concentrate purify 8. Purify by Flash Chromatography concentrate->purify end End Product purify->end

Caption: General experimental workflow for Suzuki coupling and workup.

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Add the catalyst system: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous, degassed toluene to the vial.

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 110 °C for 30-60 minutes with magnetic stirring.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite, washing the pad thoroughly with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-3-nitrothiophene product.

Protocol 2: SNAr Reaction of this compound with Piperidine
  • Causality : This protocol uses an alcohol as a polar, protic solvent which can solvate the ionic species involved. The reaction is heated mildly to ensure a reasonable reaction rate without causing degradation. Piperidine acts as both the nucleophile and the base to neutralize the HCl byproduct.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 mmol, 1 equiv.) in 10 mL of absolute ethanol.

  • Add piperidine (2.5 mmol, 2.5 equiv.) to the solution. The excess piperidine serves to drive the reaction and neutralize the generated HCl.

  • Heat the reaction mixture to 60°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromo-3-nitrothiophene is a classic trade-off between substrate cost/availability and reactivity.[4]

  • For Nucleophilic Aromatic Substitution (SNAr) , this compound is the preferred substrate. Its reactivity is slightly superior or at least equivalent to the bromo analogue, and it is typically more cost-effective.

  • For Palladium-Catalyzed Cross-Coupling Reactions , 2-bromo-3-nitrothiophene is the more reactive and reliable choice, especially when using standard catalyst systems or when synthesizing novel compounds where reaction optimization may be challenging. It offers a more straightforward path to the desired product under milder conditions. The chloro-analogue is a viable alternative, particularly for large-scale synthesis where its lower cost is a significant advantage, but it necessitates the use of more expensive, specialized catalyst systems and more rigorous optimization.

By understanding the mechanistic drivers of reactivity, researchers can select the optimal reagent, anticipate challenges, and design more efficient and robust synthetic routes.

References

  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Benchchem. Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers.
  • Benchchem.
  • ECHEMI. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.
  • Della Rosa, C. et al. COMPARISON OF THE REACTIVITY BETWEEN NITROTHIOPHENES AND NITROSELENOPHENES IN POLAR CYCLOADDITION REACTIONS. Sciforum.
  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Chemistry Stack Exchange. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.
  • Khan, I. et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Molecules, 23(11), 2969. PubMed Central.
  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University.
  • Benchchem. A Comparative Benchmark of 2-Nitrothiophene Against Other Heterocyclic Compounds.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Synthesis of 2-Nitrothiophene.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wenxuecity Blog.
  • Chemistry LibreTexts. Aryl Halides.
  • Stevens, E. (2019).
  • ResearchGate. Comparison of reactivity of different aryl halides.
  • Chemistry LibreTexts. (2025). 16.

Sources

Comparative Validation: Synthetic Routes to 2-Chloro-3-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation of synthetic routes to 2-Chloro-3-nitrothiophene , a critical scaffold in the synthesis of antipsychotics (e.g., Olanzapine analogs) and agrochemicals.

The central challenge in synthesizing this molecule is regioselectivity . Thiophene's high reactivity and the directing effects of substituents often lead to isomeric mixtures that are difficult to separate.[1] This guide objectively compares the "Traditional" direct nitration route against the "Optimized" Non-Aqueous Sandmeyer protocol.

Executive Summary & Route Analysis

The synthesis of this compound presents a classic electrophilic aromatic substitution (EAS) paradox.

  • The Trap (Method A): Direct nitration of 2-chlorothiophene is intuitively simple but synthetically flawed. The chlorine atom (ortho/para director) and the sulfur atom (alpha-activator) cooperatively direct the incoming nitro group to the 5-position , yielding 2-chloro-5-nitrothiophene as the major product (>85%).

  • The Solution (Method B): The Non-Aqueous Sandmeyer reaction, starting from 2-amino-3-nitrothiophene, utilizes a radical-nucleophilic substitution mechanism. This route "locks" the nitrogen at the 3-position first (via the amine precursor) and installs the chlorine at the 2-position regioselectively.

Comparison Matrix
ParameterMethod A: Direct NitrationMethod B: Non-Aqueous SandmeyerMethod C: Halogen Exchange (Halex)
Precursor 2-Chlorothiophene2-Amino-3-nitrothiophene2-Bromo-3-nitrothiophene
Reagents HNO₃ / Ac₂Ot-BuONO / CuCl₂ / MeCNCuCl / DMF
Major Product 2-Chloro-5-nitrothiophene This compound This compound
Regioselectivity Poor (Favors 5-isomer)Excellent (>98%) Excellent (Retention)
Yield 70-80% (Wrong Isomer)65-75% (Target Isomer)80-90%
Safety Profile High Exotherm / Runaway RiskDiazonium intermediate (Explosive if dry)High Temp / Heavy Metals
Scalability HighMedium (Gas evolution)Medium (Solvent disposal)

Technical Validation & Protocols

Method A: Direct Nitration (The "Negative Control")

Use this data to understand why this route fails for the 3-nitro target.

Mechanism: Electrophilic Aromatic Substitution (


).
Critical Flaw:  The intermediate carbocation is most stable when the nitro group attacks position 5 (alpha to sulfur, para to chlorine).

Protocol Summary:

  • Setup: Charge 2-chlorothiophene (1.0 eq) in Acetic Anhydride.

  • Addition: Add Fuming HNO₃ (1.1 eq) dropwise at 0–5°C. Caution: Highly Exothermic.

  • Workup: Quench on ice. Filter yellow precipitate.

  • Result: GC-MS analysis typically reveals a 9:1 ratio of 2-chloro-5-nitrothiophene (Major) to this compound (Minor). Separation requires tedious fractional crystallization or column chromatography.

Method B: Non-Aqueous Sandmeyer (The Recommended Route)

This protocol is validated for high purity requirements.

Mechanism: Radical Substitution via Diazotization. The use of alkyl nitrites (t-BuONO) in anhydrous acetonitrile prevents the formation of phenols (from water attack) and allows the unstable thiophene diazonium species to react immediately with the copper chloride source.

Detailed Protocol:

  • Reagent Prep: In a dry 3-neck flask under

    
    , dissolve CuCl₂  (1.2 eq) in anhydrous Acetonitrile (MeCN) . Heat to 60°C.
    
  • Diazotization: Add t-Butyl Nitrite (t-BuONO) (1.5 eq) to the copper solution.

  • Addition: Dropwise add a solution of 2-amino-3-nitrothiophene (1.0 eq) in MeCN over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      ) indicates reaction progress.
      
  • Completion: Stir at 60°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The amine spot (

    
     ~0.3) should disappear; the chloride product (
    
    
    
    ~0.7) appears.[2]
  • Workup:

    • Cool to room temperature.[3]

    • Pour into 20% aqueous HCl (to solubilize copper salts).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Pass through a short silica plug to remove copper residues. Recrystallize from EtOH if necessary.

Validation Data:

  • Yield: 68–75% isolated yield.

  • Purity: >98% (by HPLC).

  • Melting Point: 62–64°C.

Method C: Halogen Exchange (Alternative)

Viable if 2-bromo-3-nitrothiophene is available.

Protocol:

  • Dissolve 2-bromo-3-nitrothiophene in dry DMF .

  • Add CuCl (2.0 eq).

  • Reflux at 110–120°C for 4–6 hours (Rosenmund-von Braun conditions).

  • Pros: Clean conversion. Cons: Removal of DMF and copper waste is non-trivial on a large scale.

Visualization of Reaction Pathways[4][5]

The following diagram illustrates the divergent pathways dictated by the starting material and reaction type.

SynthesisPathways Start_A 2-Chlorothiophene Reagent_A HNO3 / Ac2O (Electrophilic Subst.) Start_A->Reagent_A Start_B 2-Amino-3-nitrothiophene Reagent_B t-BuONO / CuCl2 (Radical Sandmeyer) Start_B->Reagent_B Inter_A Sigma Complex (Carbocation) Reagent_A->Inter_A Inter_B Diazonium Radical Species Reagent_B->Inter_B Product_Wrong 2-Chloro-5-nitrothiophene (MAJOR BYPRODUCT) Inter_A->Product_Wrong Favored (Alpha/Para) Product_Target This compound (TARGET) Inter_A->Product_Target Minor (<15%) Inter_B->Product_Target Regioselective (>95%)

Caption: Comparative flow showing the regioselectivity failure of direct nitration versus the high fidelity of the Sandmeyer route.

Mechanistic Insight: The Non-Aqueous Sandmeyer

Understanding the radical mechanism is crucial for troubleshooting low yields (often caused by moisture or insufficient copper catalyst).

SandmeyerMech cluster_cat Catalytic Cycle Amine 2-Amino-3-nitrothiophene Diazonium [R-N2]+ Cl- (Diazonium Salt) Amine->Diazonium + Nitrite Nitrite t-BuONO Nitrite->Diazonium Radical Thienyl Radical (R•) Diazonium->Radical SET (CuCl) Product This compound Radical->Product Cl Transfer Copper Cu(II) -> Cu(I)

Caption: Single Electron Transfer (SET) mechanism. Anhydrous conditions prevent phenol formation.

References

  • Regioselectivity of Thiophene Nitration

    • Organic Syntheses, Coll.[4] Vol. 2, p. 466 (1943). Describes the standard nitration of thiophene and the predominance of the 2-nitro isomer.[1][5][6] When applied to 2-chlorothiophene, the directing effects favor the 5-position.

  • Non-Aqueous Sandmeyer (Doyle Protocol)

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430. This is the foundational text for using t-BuONO and CuCl2 for high-yield Sandmeyer reactions in organic solvents.
    • [J. Org.[6] Chem. Source]([Link])

  • Synthesis of 2-Amino-3-nitrothiophene (Precursor)

    • Gewald, K. "Heterocyclen aus CH-aziden Nitrilen." Chemische Berichte, 98(11), 3571-3577. The Gewald reaction is the primary industrial route to aminothiophenes.
  • Halogen Exchange on Thiophenes

    • Journal of Medicinal Chemistry, 1999, 42(7), 1151–1160. Describes the conversion of bromothiophenes to chlorothiophenes using CuCl in DMF.

Sources

Strategic Reagent Selection: Alternatives to 2-Chloro-3-nitrothiophene in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-nitrothiophene has long been the industry standard electrophile for synthesizing thienopyrimidines and thienodiazepines (e.g., Olanzapine). Its reactivity relies on the Nucleophilic Aromatic Substitution (


)  of the C2-chlorine, activated by the C3-nitro group.

However, this reagent presents distinct process challenges:

  • Safety: The nitro group poses energetic risks and requires a subsequent, often exothermic, reduction step to the amine.

  • Atom Economy: The reduction step generates significant waste (iron sludge or spent hydrogenation catalysts).

  • Regioselectivity:

    
     on thiophenes can sometimes yield unexpected regioisomers if the nucleophile is ambiguous.
    

This guide evaluates three strategic alternatives:

  • The Process Pivot: Methyl 3-aminothiophene-2-carboxylate (Avoids nitro reduction entirely).

  • The Kinetic Tuner: 2-Bromo-3-nitrothiophene (Enhanced leaving group ability).

  • The Bioisostere: 2-Chloro-3-nitropyridine (Scaffold hopping for IP/ADME diversity).

The Incumbent: this compound

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1] The highly electron-withdrawing nitro group at C3 decreases electron density at C2, allowing nucleophiles (amines, thiols) to form a Meisenheimer complex before expelling the chloride ion.

Critical Limitation: The Reduction Bottleneck

In the synthesis of fused heterocycles like Olanzapine , the


 step is merely the beginning. The nitro group must subsequently be reduced to an amine to allow for the second cyclization.
  • Step 1:

    
     (Displacement of Cl).
    
  • Step 2: Nitro Reduction (

    
    ). <-- The Pain Point. 
    
  • Step 3: Cyclization.[2]

Strategic Alternative 1: Methyl 3-aminothiophene-2-carboxylate

Best For: Process Safety & Thienopyrimidine Synthesis.

This reagent represents a "Reverse Synthesis" strategy. Instead of displacing a halogen and reducing a nitro group, you begin with the amine and ester functionalities already in place (often derived via the Gewald reaction). This effectively deletes the nitro reduction step from the workflow.

Comparative Workflow
  • Route A (Incumbent): 2-Cl-3-NO2-Thiophene + Nucleophile

    
     Intermediate 
    
    
    
    Reduction
    
    
    Cyclization.
  • Route B (Alternative): Methyl 3-aminothiophene-2-carboxylate + Isocyanate/Nitrile

    
     Direct Cyclization.
    
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

Objective: Cyclization without metal-mediated reduction.

  • Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 equiv), Formamide (5.0 equiv).

  • Conditions: Heat neat or in DMF at 140–160 °C.

  • Procedure:

    • Charge a reaction vessel with methyl 3-aminothiophene-2-carboxylate (15.7 g, 100 mmol) and formamide (22 mL).

    • Heat to 150 °C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the amine.

    • Observation: The product precipitates upon cooling.

    • Dilute with water (50 mL) and filter the solid.

    • Wash with cold ethanol.

  • Result: Yields typically range from 75–90% .

  • Advantage: No high-pressure hydrogenation or iron/acid reduction required.

Visualizing the Pathway Shift

G Start_Old This compound Inter_Old Intermediate (Nitro) Start_Old->Inter_Old SNAr Step_Red Reduction Step (High Hazard/Waste) Inter_Old->Step_Red Fe/HCl or H2/Pd Product Thienopyrimidine Scaffold Step_Red->Product Cyclization Start_New Methyl 3-aminothiophene- 2-carboxylate Cyclization Cyclization (Urea/Formamide) Start_New->Cyclization Direct Condensation Cyclization->Product

Figure 1: Comparison of the traditional Nitro-reduction route (Red) vs. the Amino-ester route (Green).

Strategic Alternative 2: 2-Bromo-3-nitrothiophene

Best For: Difficult Nucleophiles (Kinetic Tuning).

While Chlorine is the standard for cost, Bromine offers a better leaving group capacity in specific solvents, although the electronegativity of Chlorine often makes the initial attack faster in


 (element effect). However, for bulky nucleophiles or lower-boiling solvents where overcoming the activation energy is difficult, the C-Br bond's lower dissociation energy can facilitate the second step of the mechanism (elimination).
  • Reactivity: Comparable to the chloro-analog but often cleaner profiles in polar aprotic solvents (DMSO/NMP).

  • Cost: Significantly higher. Use only when the Chloro-analog fails to reach >50% conversion.

Strategic Alternative 3: 2-Chloro-3-nitropyridine

Best For: Bioisosteric Replacement (Medicinal Chemistry).

If the goal is not just synthesis but drug design , replacing the thiophene ring with a pyridine ring is a classic bioisosteric switch.[3] The nitrogen in the pyridine ring adds an additional electron-withdrawing element, often making the C2-chlorine more reactive toward


 than in the thiophene counterpart.
  • Solubility: Pyridine analogs often possess better aqueous solubility (lower LogP).

  • Metabolic Stability: Pyridines are generally less prone to oxidative metabolism (S-oxidation) than thiophenes.

Comparative Performance Data

FeatureThis compound (Standard)Methyl 3-aminothiophene-2-carboxylate (Process Alt)2-Bromo-3-nitrothiophene (Kinetic Alt)
Primary Reaction

Cyclocondensation

Nitro Reduction? Required (Hazardous)Skipped (Safer)Required
Atom Economy Low (Loss of Cl, Oxygen)High (Loss of ROH/NH3)Low (Loss of Br)
Typical Yield 60–75% (2 steps)80–90% (1 step)65–80% (2 steps)
Key Risk Energetic Nitro groupThermal cyclizationCost/Availability
Main Application Olanzapine, Generic ThienopyrimidinesScalable ThienopyrimidinesResearch Scale Synthesis

Decision Matrix

Use the following logic flow to select the correct reagent for your specific constraint.

DecisionTree Start Start: Select Reagent Q1 Is the Nitro group essential for the final structure? Start->Q1 Q2 Is the target a Thienopyrimidine/Olanzapine analog? Q1->Q2 No (Need fused ring) Res1 Use this compound (or 2-Bromo for kinetics) Q1->Res1 Yes (Need Nitro/Amine at C3) Res2 Use Methyl 3-aminothiophene- 2-carboxylate Q2->Res2 Yes (Fused Pyrimidine) Res3 Consider 2-Chloro-3-nitropyridine (Bioisostere) Q2->Res3 No (Need Pyridine Core)

Figure 2: Decision matrix for reagent selection based on structural and process requirements.

References

  • Synthesis of Olanzapine and Impurities

    • Title: Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
    • Source: Semantic Scholar / Arkivoc.
    • URL:[Link]

  • Thienopyrimidine Synthesis (Gewald Route)

    • Title: Synthesis of Some Thienopyrimidine Derivatives.[2]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Kinetic Studies of

    
    : 
    
    • Title: Kinetics of Substitution of 2-Chloropyrimidine and related heteroaromatics.[4]

    • Source: Zenodo / Indian Journal of Chemistry.
    • URL:[Link](Note: Generalized citation for kinetic principles of activated heteroaromatics).

  • Safety Data & Handling

    • Title: this compound Safety Data Sheet.[5]

    • Source: Fisher Scientific.[6]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-nitrothiophene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitrothiophene

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